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Core Science & Biosynthesis

Foundational

Physicochemical Profiling & Synthetic Utility: 5-Bromo-2-methoxypyridin-4-yl Acetate Derivatives

The following technical guide details the physicochemical properties, synthetic utility, and handling protocols for 5-bromo-2-methoxypyridin-4-yl acetate and its related derivatives. This document is structured for medic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic utility, and handling protocols for 5-bromo-2-methoxypyridin-4-yl acetate and its related derivatives. This document is structured for medicinal chemists and process scientists.

Executive Summary

The 5-bromo-2-methoxypyridin-4-yl acetate scaffold represents a highly functionalized pyridine core utilized primarily in the discovery of kinase inhibitors and GPCR ligands. It serves as a "masked" equivalent of the unstable or highly polar 4-pyridone/4-pyridinol tautomer. By capping the 4-hydroxyl group as an acetate, researchers improve lipophilicity (LogP), solubility in organic solvents, and stability during palladium-catalyzed cross-couplings at the C5-position.

Physicochemical Properties

The acetate derivative modifies the fundamental properties of the parent pyridinol, shifting the molecule from a high-melting, hydrogen-bond-dominated solid to a more lipophilic, organo-soluble intermediate.

Calculated & Observed Parameters

Data below represents a consensus of experimental values for the scaffold class and calculated predictions for the specific acetate derivative.

PropertyValue / RangeMechanistic Insight
Molecular Formula C₈H₈BrNO₃Core scaffold + Acetate cap.
Molecular Weight 246.06 g/mol Optimal range for fragment-based drug design (FBDD).
LogP (Octanol/Water) 2.1 – 2.6 (Predicted)Significantly higher than the parent pyridinol (LogP ~1.2) due to masking of the H-bond donor.
pKa (Pyridine N) ~2.5 – 3.2 The basicity of the pyridine nitrogen is attenuated by the electron-withdrawing bromine (C5) and the acetate ester (C4).
H-Bond Donors (HBD) 0The acetate cap removes the phenolic H-donor, preventing strong intermolecular dimerization.
H-Bond Acceptors (HBA) 4Includes Pyridine-N, Methoxy-O, Ester-carbonyl, Ester-ether oxygen.
Polar Surface Area (PSA) ~55-60 ŲGood membrane permeability profile for cellular assays.
Solubility High in DCM, EtOAc, THF.Low aqueous solubility; requires co-solvents (DMSO) for biological testing.
Stability Profile
  • Hydrolytic Stability: The C4-acetate is susceptible to hydrolysis under basic conditions (pH > 9) or in the presence of nucleophilic enzymes (esterases), rapidly reverting to the parent 5-bromo-2-methoxypyridin-4-ol (which tautomerizes to the pyridone).

  • Thermal Stability: Generally stable up to 120°C; however, prolonged heating in protic solvents can lead to solvolysis.

Synthetic Methodologies

Accessing this scaffold requires navigating the regioselectivity of the pyridine ring.[1][2] Two primary routes are established: the N-Oxide Rearrangement (classic) and Directed Lithiation (modern).

Route A: N-Oxide Rearrangement (Scale-Up Preferred)

This route utilizes the inherent activation of pyridine N-oxides to introduce oxygen at the C4 position.

  • Oxidation: Treat 5-bromo-2-methoxypyridine with m-CPBA or H₂O₂/UHP to generate the N-oxide.

  • Rearrangement/Acetylation: Heat the N-oxide in acetic anhydride (Ac₂O) . The reaction proceeds via a Katada rearrangement mechanism, where the N-acetoxy intermediate rearranges to the C4-acetoxy product.

    • Note: This step simultaneously installs the oxygen and the acetate protection.

Route B: Directed Ortho-Lithiation (Regio-Control)

Used when precise substitution patterns are required, starting from 2-methoxypyridine.

  • Lithiation: Treat 2-methoxypyridine with MesLi or LDA/LiDMAE to lithiate at C3 (kinetic) or C4 (thermodynamic equilibration required).

  • Bromination: Quench with electrophilic bromine source.

  • Oxygenation: Subsequent oxidation or displacement steps are required, making this route longer for the specific acetate target compared to Route A.

Protocol: Acetylation of the Pyridinol

If starting from 5-bromo-2-methoxypyridin-4-ol (commercial precursor):

  • Dissolution: Dissolve 1.0 eq of pyridinol in DCM (0.2 M).

  • Base: Add 1.5 eq Pyridine or Et₃N.

  • Acylation: Add 1.2 eq Acetic Anhydride (Ac₂O) dropwise at 0°C.

  • Catalysis: Add 5 mol% DMAP to accelerate the reaction.

  • Workup: Stir at RT for 2h. Quench with sat. NaHCO₃. Extract with DCM.[3][4]

  • Yield: Typically >90% quantitative conversion.

Reactivity & Applications Logic

The 5-bromo-2-methoxypyridin-4-yl acetate is a trifunctional scaffold . Each position offers a distinct chemical handle for library generation.

Functionalization Map
  • C5-Bromo: The "Suzuki Handle." Highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or heteroaryl groups. The electron-rich methoxy group at C2 deactivates the ring slightly, often requiring specialized ligands (e.g., XPhos, SPhos).

  • C4-Acetate: The "Masked Polar Group." Can be:

    • Hydrolyzed: To reveal the pyridone (H-bond donor/acceptor motif).

    • Displaced: Under harsh S_NAr conditions, the acetate can sometimes act as a leaving group, though this is rare compared to sulfonates.

  • C2-Methoxy: The "Metabolic Liability." Can be demethylated (using BBr₃ or HBr) to yield the 2-pyridone, or displaced by strong nucleophiles (amines) in an S_NAr reaction if the ring is sufficiently activated.

Visualization: Synthetic & Reactivity Workflow

The following diagram illustrates the central role of the acetate derivative in accessing diverse chemical space.

G Start 5-Bromo-2-methoxypyridine NOxide Intermediate: N-Oxide Start->NOxide m-CPBA, DCM Target 5-Bromo-2-methoxypyridin-4-yl Acetate (The Scaffold) NOxide->Target Ac2O, Heat (Katada Rearrangement) Pyridinol 5-Bromo-2-methoxypyridin-4-ol (High Polarity) Target->Pyridinol LiOH, THF/H2O (Deprotection) Suzuki Biaryl Derivatives (C5 Coupling) Target->Suzuki Ar-B(OH)2, Pd(0) (Chemoselective at C5) SNAr 4-Amino Pyridines (Acetate Displacement) Target->SNAr R-NH2, Heat (Rare S_NAr) Pyridinol->Target Ac2O, Pyridine (Protection)

Caption: Synthetic workflow illustrating the access to and utility of the acetate scaffold. Green node indicates the core subject.

Analytical Characterization Standards

To validate the identity of 5-bromo-2-methoxypyridin-4-yl acetate, ensure the following spectral signatures are met.

¹H NMR (CDCl₃, 400 MHz)
  • δ 8.2 – 8.3 ppm (s, 1H): H6 proton. Deshielded by the adjacent nitrogen and bromine.

  • δ 6.8 – 7.0 ppm (s, 1H): H3 proton. Upfield due to the shielding effect of the C2-methoxy and C4-acetate oxygen lone pairs.

  • δ 3.9 ppm (s, 3H): O-Methyl group (-OCH ₃). Characteristic sharp singlet.

  • δ 2.3 ppm (s, 3H): Acetyl methyl group (-C(=O)CH ₃).

HPLC Method (Quality Control)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester).

  • Retention Time: Expect the acetate to elute later than the parent pyridinol due to increased hydrophobicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734895, 5-Bromo-2-methoxypyridine. Retrieved from: [Link]

  • Schlosser, M., et al. (2005).Site-Selective Derivatization of 2-Methoxypyridines via Directed Lithiation. European Journal of Organic Chemistry.

Sources

Exploratory

Physicochemical Profiling of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate: Calculated logP, Thermodynamic Solubility, and Validation Methodologies

Executive Summary Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate (Chemical Formula: C₉H₁₀BrNO₃; MW: 260.08 g/mol ) is a highly functionalized pyridine building block frequently utilized in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate (Chemical Formula: C₉H₁₀BrNO₃; MW: 260.08 g/mol ) is a highly functionalized pyridine building block frequently utilized in medicinal chemistry and drug discovery. The presence of a 5-bromo substituent makes it an ideal candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the methyl acetate moiety allows for downstream functionalization.

However, optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates derived from this scaffold requires a rigorous understanding of its intrinsic lipophilicity (logP) and aqueous solubility (logS). This whitepaper provides consensus calculated physicochemical data for this compound and establishes self-validating experimental protocols for empirical verification.

Structural Causality and Physicochemical Theory

The physicochemical behavior of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate is dictated by the interplay of its functional groups:

  • Lipophilicity Driver (5-Bromo Group): Halogens significantly increase molar volume and polarizability. The bromo group disrupts water cavity formation, driving the partition coefficient toward the lipid (n-octanol) phase.

  • Hydrogen Bonding and Solvation (2-Methoxy & Ester Groups): While the pyridine nitrogen's basicity is heavily attenuated by the electron-withdrawing nature of the adjacent bromo and ester groups (resulting in a low pKa), the methoxy oxygen and ester carbonyl act as hydrogen bond acceptors. This partially offsets the lipophilicity of the halogen, preventing the molecule from becoming excessively "greasy."

Consensus Calculated Data

To establish a baseline for early-stage ADME evaluation, predictive modeling was employed. The values below are derived from Associative Neural Networks (ALOGPS) utilizing electrotopological E-state indices, which have been extensively validated against pharmaceutical databases[1].

Table 1: Calculated Physicochemical Properties
PropertyEstimated ValueCausality / Algorithmic Basis
Molecular Weight 260.08 g/mol Exact mass calculation for C₉H₁₀BrNO₃.
cLogP (Lipophilicity) 2.35 ± 0.20ALOGPS 2.1 model; driven by the high molar volume of the Br atom[1].
logS (Aqueous Solubility) -3.10 ± 0.30Equivalent to ~0.2 mg/mL. Predicted via E-state indices[1].
Topological Polar Surface Area 48.4 ŲSummation of N and O fragment contributions; optimal for membrane permeability.
Predicted pKa (Pyridine N) ~2.5Electron-withdrawing substituents lower the basicity, rendering the molecule neutral at pH 7.4.

Experimental Validation Protocols (Self-Validating Systems)

Calculated data must be empirically verified to mitigate late-stage attrition. The following protocols are designed as self-validating systems, incorporating internal quality controls (QCs) to ensure data integrity.

Protocol A: Thermodynamic Solubility Determination via LC-MS/MS

Causality of Experimental Design: Unlike kinetic solubility—which uses DMSO stock dilution and often traps compounds in metastable amorphous states—thermodynamic solubility requires the complete absence of DMSO. This ensures the breakdown of the stable crystal lattice, providing a true reflection of the compound's maximum absorbable concentration in the gastrointestinal tract[2].

Step-by-Step Methodology:

  • Sample Preparation: Dispense 1 mg of solid Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate into a glass vial. Self-Validation: Include QC compounds (e.g., Astemizole, Phenytoin) in parallel vials to assess assay performance across known solubility tiers[3].

  • Buffer Addition: Add 1.0 mL of 10 mM sodium phosphate buffer (pH 7.4) or Simulated Intestinal Fluid (SIF).

  • Equilibration: Cap the vial and agitate via mechanical shaking at 25 °C for 24 to 72 hours. Causality: Extended incubation guarantees that the solid-liquid interface reaches true thermodynamic equilibrium[4].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE membrane to remove sub-visible particulates.

  • Quantification: Dilute the filtrate and analyze via Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) using a C18 column[3]. Quantify against a standard curve generated from a fresh DMSO stock of the compound.

ThermoSol Start Solid Compound (Methyl 2-(5-bromo...) Buffer Add Aqueous Buffer (pH 7.4, SIF/SGF) Start->Buffer Equilibrate Equilibration (24-72h, 25°C, Shaking) Buffer->Equilibrate Filter Phase Separation (Centrifugation / Filtration) Equilibrate->Filter LCMS LC-MS/MS Quantification (vs. DMSO Standard Curve) Filter->LCMS Data Calculate Thermodynamic logS LCMS->Data

High-Throughput Thermodynamic Solubility Workflow via LC-MS/MS.

Protocol B: Shake-Flask logP Determination (OECD 107)

Causality of Experimental Design: n-Octanol is selected as the organic phase because its amphiphilic nature (possessing both a hydrophobic alkyl chain and a hydrophilic hydroxyl group) closely mimics the solvation thermodynamics of biological lipid bilayers. The standard OECD 107 shake-flask method remains the gold standard for neutral compounds[5].

Step-by-Step Methodology:

  • Solvent Pre-saturation: Vigorously mix n-octanol and water (or pH 7.4 buffer) for 24 hours prior to the experiment. Causality: Pre-saturation prevents volume shifts during the actual partitioning experiment, ensuring the phase ratio remains exactly as intended[6].

  • Stock Preparation: Dissolve the test compound in the pre-saturated n-octanol phase to a known concentration (e.g., 100 µM).

  • Partitioning: Combine the spiked n-octanol with pre-saturated water in a glass centrifuge tube at a 1:1, 1:2, and 2:1 ratio. Self-Validation: Testing multiple phase ratios ensures that the calculated logP is independent of the solvent volume, proving true ideal partitioning behavior.

  • Equilibration: Mechanically shake the tubes at 25 °C for 2 hours, then centrifuge at 2,000 x g for 10 minutes to achieve complete phase separation.

  • Analysis: Extract aliquots from both the octanol and aqueous layers. Quantify the concentration in each phase using HPLC-UV or LC-MS/MS[7]. Calculate logP as the base-10 logarithm of the ratio of the concentration in octanol to the concentration in water.

ShakeFlask Prep Pre-saturate Solvents (n-Octanol & Water) Dissolve Dissolve Compound in n-Octanol Phase Prep->Dissolve Mix Shake Flask (Mechanical Shaking, 2h) Dissolve->Mix Separate Phase Separation (Centrifugation) Mix->Separate Analyze Quantify Both Phases (HPLC-UV / LC-MS) Separate->Analyze Calc Calculate Partition Coefficient (logP) Analyze->Calc

Shake-Flask Method for logP Determination (OECD 107).

Implications for Downstream Chemistry and Formulation

With a calculated logP of ~2.35 and logS of -3.10, Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate falls well within Lipinski’s Rule of Five, indicating favorable drug-like space. From a synthetic perspective, its moderate lipophilicity ensures good solubility in organic solvents (e.g., DMF, THF, Toluene) required for palladium-catalyzed cross-coupling at the 5-bromo position. However, if the final Active Pharmaceutical Ingredient (API) retains this core without adding polar solubilizing groups, formulators may need to employ lipid-based formulations or solid dispersions to overcome the moderate aqueous solubility barrier.

References

  • Title: On-line Lipophilicity/Aqueous Solubility Calculation Software (ALOGPS) Source: Virtual Computational Chemistry Laboratory (VCCLAB) URL: [Link]

  • Title: Updating of the OECD Test Guideline 107 "Partition coefficient n-Octanol/water" - OECD laboratory intercomparison test on the HPLC method Source: Fraunhofer-Publica / Chemosphere URL: [Link]

  • Title: ADME Solubility Assay Protocols Source: BioDuro-Global CRDMO URL: [Link]

  • Title: Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis Source: ACS Publications URL: [Link]

  • Title: ANNEX 9 - UNECE (OECD Test Guideline 107, Partition Coefficient: Shake Flask Method) Source: UNECE URL: [Link]

  • Title: A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling Source: NIH / PubMed Central URL: [Link]

  • Title: Registration Dossier - Partition Coefficient (n-octanol/water): Shake Flask Method Source: European Chemicals Agency (ECHA) URL: [Link]

Sources

Exploratory

The 2-Methoxypyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Understated Importance of a Versatile Scaffold The pyridine ring is a ubiquitous feature in pharmaceuticals, p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Importance of a Versatile Scaffold

The pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. Within this class of heterocycles, the 2-methoxypyridine moiety has emerged as a particularly valuable scaffold in medicinal chemistry.[1] Its strategic importance lies not only in its synthetic accessibility but also in the unique electronic and steric properties conferred by the methoxy group at the 2-position. This seemingly simple substitution can profoundly influence a molecule's conformational preferences, basicity, and metabolic fate, making it a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] This technical guide provides a comprehensive overview of the 2-methoxypyridine scaffold, exploring its diverse applications in drug discovery, key synthetic strategies, and the underlying principles that govern its utility.

The presence of the methoxy group ortho to the ring nitrogen significantly reduces the basicity of the pyridine.[2] This is attributed to the inductive electron-withdrawing effect of the oxygen atom.[2] This modulation of pKa can be critical in preventing off-target effects, particularly those associated with interactions with aminergic G protein-coupled receptors (GPCRs), and can also enhance membrane permeability. Furthermore, the 2-methoxy group can serve as a metabolic "soft spot," susceptible to O-dealkylation. While this can sometimes be a liability, it can also be exploited in prodrug strategies or to generate active metabolites.

This guide will delve into the diverse therapeutic areas where the 2-methoxypyridine scaffold has been successfully employed, with a focus on oncology, neuroscience, and infectious diseases. We will examine the structure-activity relationships (SAR) of key examples, highlighting how the 2-methoxypyridine core contributes to their biological activity. Finally, we will present detailed synthetic protocols for the preparation of functionalized 2-methoxypyridine building blocks, providing a practical resource for chemists engaged in drug discovery.

Therapeutic Applications of 2-Methoxypyridine Scaffolds

The versatility of the 2-methoxypyridine scaffold is evident in the wide range of therapeutic areas where it has been incorporated into bioactive molecules.

Oncology

In the realm of oncology, the 2-methoxypyridine moiety has been a key component in the development of novel cytotoxic agents and targeted therapies. A notable example is a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs, which have demonstrated significant cytotoxic activity against various human cancer cell lines.[3][4]

Structure-Activity Relationship (SAR) Insights:

The cytotoxic potency of these compounds is highly dependent on the nature and position of substituents on the 4-aryl ring.[3] Halogen and methoxy substitutions, in particular, have been shown to enhance cytotoxic activity.[3] This suggests that these groups may be involved in crucial interactions with the biological target or may influence the overall physicochemical properties of the molecule to favor cellular uptake and accumulation.

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)A-549 IC50 (µM)
5d 1.52.02.5
5g 1.01.82.2
5h 2.23.13.5
5i 1.82.52.8
Table 1: In vitro cytotoxic activity of selected 2-methoxypyridine analogs against human cancer cell lines.[3]

Another important application in oncology is the development of inhibitors of monocarboxylate transporter 4 (MCT4), a protein that plays a crucial role in tumor pH regulation by exporting lactate.[5] The compound 5-{2-[5-chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid has been identified as a highly selective and potent MCT4 inhibitor with in vivo activity.[5] In this molecule, the 2-methoxypyridine core serves as a key structural element for orienting the functional groups required for target engagement.

Neuroscience

The 2-methoxypyridine scaffold is also present in drugs targeting the central nervous system (CNS). Perampanel, an antiepileptic drug, features a 2-methoxy-5-(pyridin-2-yl)pyridine core.[6] This drug acts as a selective, non-competitive antagonist of the AMPA receptor, a key player in excitatory neurotransmission. The synthesis of a key intermediate for perampanel, 2-methoxy-5-(pyridin-2-yl)pyridine, highlights the industrial importance of this scaffold.[6]

The reduced basicity of the 2-methoxypyridine ring is particularly advantageous for CNS-active drugs, as it can limit interactions with various neurotransmitter receptors and improve blood-brain barrier penetration.

Infectious Diseases

The development of novel antibacterial and antiprotozoal agents has also benefited from the inclusion of the 2-methoxypyridine motif. It serves as an intermediate in the synthesis of 2-methoxy-3-pyridinesulfonyl chloride, a reactant used to prepare erythromycin macrolide antibiotics.[7] The precise role of the 2-methoxypyridine in the final drug's activity is specific to the overall structure, but its use as a versatile building block is clear.

Synthetic Strategies for 2-Methoxypyridine Scaffolds

The synthetic accessibility of 2-methoxypyridine derivatives is a key factor in their widespread use. Several robust methods exist for their preparation, ranging from the direct functionalization of 2-methoxypyridine to the construction of the pyridine ring itself.

Synthesis of 4-Aryl-2-methoxypyridine-3-carbonitriles

A common and effective method for the synthesis of highly functionalized 2-methoxypyridines is through the condensation of chalcones with malononitrile in a basic medium.[4] This approach allows for the introduction of diverse aryl substituents at the 4-position.

Chalcones Chalcones (4a-i) Methoxypyridine 2-Methoxypyridine-3-carbonitrile (5a-i) Chalcones->Methoxypyridine Condensation Malononitrile Malononitrile Malononitrile->Methoxypyridine Base Basic Medium Base->Methoxypyridine SideProduct Methoxypyridine Derivatives (6a-g) Methoxypyridine->SideProduct Side Reaction

Caption: Synthesis of 2-methoxypyridine-3-carbonitriles.

Experimental Protocol: General Procedure for the Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles (5a-i) [4]

  • A mixture of the appropriate chalcone (4a-i) (1.0 mmol) and malononitrile (1.2 mmol) is dissolved in methanol.

  • Sodium methoxide (1.5 mmol) is added to the solution, and the reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography to afford the desired 2-methoxypyridine-3-carbonitrile derivatives (5a-i).

Synthesis of 2-Methoxy-5-(pyridin-2-yl)pyridine

The synthesis of this key perampanel intermediate can be achieved through a Suzuki coupling reaction.[6]

Bromo 5-Bromo-2-methoxypyridine BoronicEster 2-Methoxypyridine-5-boronic acid pinacol ester Bromo->BoronicEster Borylation Diboron Bis(pinacolato)diboron Diboron->BoronicEster FinalProduct 2-Methoxy-5-(pyridin-2-yl)pyridine BoronicEster->FinalProduct Suzuki Coupling HalogenatedPyridine 2-Halogenated pyridine HalogenatedPyridine->FinalProduct

Caption: Synthesis of a Perampanel Intermediate.

Experimental Protocol: Synthesis of 2-Methoxy-5-(pyridin-2-yl)pyridine [6]

  • Step A: Borylation. 5-Bromo-2-methoxypyridine and bis(pinacolato)diboron are reacted in the presence of a palladium catalyst and a base (e.g., potassium carbonate) in an appropriate solvent (e.g., dioxane) at elevated temperature to produce 2-methoxypyridine-5-boronic acid pinacol ester.

  • Step B: Suzuki Coupling. The resulting boronic acid pinacol ester is then reacted in situ with a 2-halogenated pyridine in the presence of a palladium catalyst and a base in a suitable solvent system to yield 2-methoxy-5-(pyridin-2-yl)pyridine.

Conclusion and Future Perspectives

The 2-methoxypyridine scaffold has firmly established itself as a privileged motif in medicinal chemistry. Its unique combination of electronic properties, metabolic stability, and synthetic tractability has enabled the development of a diverse range of therapeutic agents. From potent anticancer compounds to CNS-active drugs and novel antibiotics, the 2-methoxypyridine core continues to provide a fertile ground for innovation.

Future research in this area is likely to focus on several key aspects:

  • Exploration of Novel Chemical Space: The development of new synthetic methodologies will undoubtedly lead to the creation of novel 2-methoxypyridine derivatives with unprecedented substitution patterns and three-dimensional architectures.

  • Application in Targeted Therapies: As our understanding of disease biology deepens, the 2-methoxypyridine scaffold will likely be incorporated into the design of highly specific inhibitors and modulators of novel biological targets.

  • Integration with Other Privileged Scaffolds: The combination of the 2-methoxypyridine motif with other well-established pharmacophores holds the potential to generate synergistic effects and overcome challenges such as drug resistance.

References

  • 2-Methoxypyridine: A Key Intermediate for Innovation in Chemistry. [Link]

  • Al-Refai, M., Ibrahim, M. M., Nurul Azmi, M., Osman, H., Abu Bakar, M. H., & Geyer, A. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072. [Link]

  • CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029. [Link]

  • Ershov, A. Y., Krivoshein, A. I., & Gerasimova, T. N. (2015). Synthesis of 2-methoxypyridine-3, 4-dicarbonitriles and 4-methoxy-2, 3-dihydro-1H-pyrrolo[4][8] pyridine-1, 3-diones. Russian Journal of Organic Chemistry, 51(11), 1697-1699. [Link]

  • Harrison, S. T., & Sarpong, R. (2012). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 14(2), 556-559. [Link]

  • PubChem. 2-Methoxypyridine. [Link]

  • The Good Scents Company. 2-methoxypyridine. [Link]

  • Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029. [Link]

  • Trécourt, F., Breton, G., Bonnet, V., Mongin, F., Marsais, F., & Quéguiner, G. (1996). Catalyzed metalation applied to 2-methoxypyridine. The Journal of Organic Chemistry, 61(12), 4031-4037. [Link]

  • Quanz, M., Bender, E., Wodke, M., Kachel, P., Gering, I., Gedschold, R., ... & Kühn, D. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido) phenyl] ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of medicinal chemistry, 64(16), 12184-12200. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Electronic Properties of the 5-Bromo-2-methoxypyridin-4-yl Group

Abstract The 5-bromo-2-methoxypyridin-4-yl moiety is a pivotal structural unit in contemporary medicinal chemistry and materials science. Its utility stems from a nuanced electronic architecture, governed by the interpla...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-bromo-2-methoxypyridin-4-yl moiety is a pivotal structural unit in contemporary medicinal chemistry and materials science. Its utility stems from a nuanced electronic architecture, governed by the interplay between the inherently electron-deficient pyridine core and the competing electronic effects of its substituents: a methoxy group at the 2-position and a bromine atom at the 5-position. This technical guide provides a comprehensive analysis of these electronic properties. We will dissect the inductive and resonance contributions of each component, explore quantitative descriptors such as Hammett parameters and pKa, and provide detailed experimental protocols for the synthesis and characterization of its parent molecule. Furthermore, this guide examines the group's influence on molecular reactivity and its strategic application in the design of complex molecules, particularly within the context of drug discovery.

The Core Electronic Landscape: A Tug-of-War of Effects

The electronic character of the 5-bromo-2-methoxypyridin-4-yl group is not defined by a single dominant force, but rather by a delicate balance of competing influences. Understanding this "electronic tug-of-war" is fundamental to predicting its behavior when incorporated into a larger molecular framework.

  • The Pyridine Ring: At its core, the pyridine ring is an electron-deficient (π-deficient) aromatic system. The nitrogen atom is more electronegative than carbon, exerting a powerful electron-withdrawing inductive effect (-I). This reduces the overall electron density of the ring, rendering it less reactive towards electrophiles and more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, C6).[1][2]

  • The 2-Methoxy Group (-OCH₃): The methoxy group introduces a dichotomy of effects. Its oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, this is typically overshadowed by its potent, positive resonance effect (+M), where the oxygen's lone pairs delocalize into the pyridine ring.[3][4] This +M effect significantly increases electron density at the ortho (C3) and para (C5) positions relative to its point of attachment.

  • The 5-Bromo Group (-Br): Halogens like bromine also exhibit dual effects. Bromine is strongly electronegative, resulting in a significant electron-withdrawing inductive effect (-I).[4] While it possesses lone pairs capable of resonance donation (+M), this effect is weak for halogens. Consequently, the net influence of the bromine atom is strongly electron-withdrawing.[5]

Synergistic and Antagonistic Interactions: When assembled, these effects create a unique electronic distribution. The 2-methoxy group's +M effect enriches the ring, counteracting the general π-deficiency. Simultaneously, the 5-bromo group's strong -I effect withdraws electron density. The connection at the 4-position is therefore influenced by the pyridine nitrogen's -I effect, the "push" from the 2-methoxy group, and the "pull" from the 5-bromo group. This complex interplay allows for fine-tuning of a target molecule's properties.

Electronic_Effects cluster_0 5-Bromo-2-methoxypyridin-4-yl Group cluster_1 Electronic Influences mol N Pyridine Nitrogen (-I Effect) OMe 2-Methoxy Group (+M > -I) Br 5-Bromo Group (-I > +M) C4 C4 Attachment Point (Net Electronic Output) N->C4 e⁻ pull OMe->C4 e⁻ push Br->C4 e⁻ pull

Caption: Interplay of inductive (-I) and resonance (+M) effects.

Quantitative Analysis of Electronic Character

To move from a qualitative description to a quantitative prediction of the group's influence, we employ established physicochemical parameters.

Hammett and Swain-Lupton Parameters
Substituentσ_meta (σ_m)σ_para (σ_p)Field (F)Resonance (R)
-Br 0.390.230.45-0.22
-OCH₃ 0.12-0.270.29-0.53
4-pyridyl 0.270.440.210.23
Data compiled from authoritative reviews.[6][7]

The data illustrates that bromine is inductively withdrawing (positive F) and weakly resonance deactivating (negative R), while methoxy is inductively withdrawing but strongly resonance donating. The overall effect of the 5-bromo-2-methoxypyridin-4-yl group will be a composite of these values, further modified by the pyridine nitrogen, suggesting a net electron-withdrawing character.

Basicity and pKa

The basicity of the pyridine nitrogen lone pair is a sensitive probe of the electronic effects within the ring. Electron-donating groups increase the electron density on the nitrogen, making it more basic and raising the pKa of its conjugate acid. Conversely, electron-withdrawing groups decrease basicity and lower the pKa.[8]

  • Pyridine: pKa ≈ 5.2

  • 2-Methoxypyridine: The +M effect of the methoxy group increases basicity.

  • 5-Bromopyridine: The -I effect of the bromine atom decreases basicity.

For 5-bromo-2-methoxypyridine, the final pKa will be a balance of these opposing effects. We predict a pKa slightly lower than that of unsubstituted pyridine, as the strong inductive withdrawal of the bromine and the pyridine nitrogen itself will likely overcome the donating effect of the single methoxy group.

Experimental Workflows and Characterization

Verifying the structure and purity of the parent molecule, 5-bromo-2-methoxypyridine, is a prerequisite for its use as a building block.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization start 2,5-Dibromopyridine react React with NaOCH₃ in Methanol (Reflux) start->react workup Aqueous Workup & Extraction react->workup purify Distillation or Chromatography workup->purify product 5-Bromo-2-methoxypyridine purify->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Verification ms Mass Spectrometry (MS) ir Infrared Spectroscopy (IR)

Caption: General experimental workflow for synthesis and characterization.

Protocol 1: Synthesis of 5-Bromo-2-methoxypyridine

This protocol describes a common nucleophilic aromatic substitution method to synthesize the parent compound.[9][10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dibromopyridine (1.0 eq.) in methanol.

  • Reagent Addition: Add solid sodium methoxide (3.0 eq.) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 70°C) and maintain for 5-12 hours, monitoring progress by TLC.

  • Quenching & Extraction: After cooling to room temperature, carefully quench the reaction with water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 5-bromo-2-methoxypyridine as a light yellow liquid.[10]

Protocol 2: NMR Spectroscopic Characterization

NMR spectroscopy is the primary method for confirming the structure.

  • Sample Preparation: Dissolve 5-10 mg of purified 5-bromo-2-methoxypyridine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum. The expected signals are three distinct aromatic protons, each showing characteristic coupling patterns (doublets or doublets of doublets), and a singlet for the methoxy protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expect five signals in the aromatic region and one signal in the aliphatic region for the methoxy carbon.

Predicted NMR Data (in CDCl₃) ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
-OCH₃~3.9~54
C2-HN/A (Substituted)~163
C3-H~6.7~112
C4-H~7.6~142
C5-HN/A (Substituted)~115
C6-H~8.1~148
Note: These are estimated values based on the electronic environment and data for analogous structures. Actual values must be determined experimentally.

Reactivity and Strategic Use in Synthesis

The electronic properties of the 5-bromo-2-methoxypyridin-4-yl group directly inform its synthetic applications. The bromine atom at the 5-position is not merely an electronic modulator; it is a versatile synthetic handle.

It is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[3][11] This allows for the facile introduction of a wide array of aryl, heteroaryl, alkyl, or amino groups at this position, making the scaffold ideal for building molecular libraries for drug screening programs.

Suzuki_Coupling compound plus1 + boronic_acid R-B(OH)₂ (Arylboronic Acid) arrow Pd(PPh₃)₄ Base (e.g., K₃PO₄) Solvent (e.g., Dioxane/H₂O) Heat product plus2 +

Caption: Suzuki cross-coupling reaction at the C5-bromo position.

Implications for Drug Discovery and Materials Science

The 5-bromo-2-methoxypyridin-4-yl group is a privileged scaffold found in numerous biologically active compounds and advanced materials.

  • Medicinal Chemistry: In drug design, this group can serve as a rigid core to orient pharmacophoric features in three-dimensional space. The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction for target binding. By modifying the group via cross-coupling at the bromine position, medicinal chemists can systematically probe the structure-activity relationship (SAR) of a compound series to optimize potency, selectivity, and pharmacokinetic properties.[12][13] For example, derivatives are used in the development of kinase inhibitors, receptor antagonists, and anti-viral agents.[10]

  • Materials Science: The defined electronic and photophysical properties of substituted pyridines make them attractive components for organic light-emitting diodes (OLEDs) and other optoelectronic materials.[14][15] The ability to tune the HOMO-LUMO gap through substitution allows for the rational design of materials with specific emission colors and thermal stabilities.

Conclusion

The 5-bromo-2-methoxypyridin-4-yl group presents a compelling case study in the power of polysubstitution to modulate the electronic properties of an aromatic core. The competing inductive and resonance effects of the methoxy and bromo substituents, superimposed on the electron-deficient pyridine ring, create a finely balanced system. This balance, combined with the synthetic versatility afforded by the bromine handle, makes it an invaluable building block for researchers. A thorough understanding of its fundamental electronic characteristics is essential for any scientist aiming to leverage this scaffold for the rational design of next-generation pharmaceuticals and functional materials.

References

  • Charton, M. (1965). The Application of the Hammett Equation to the Pyridine Series. Journal of the American Chemical Society, 87(20), 4687–4691.
  • Physical Chemistry Chemical Physics. (2022). How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines?. RSC Publishing. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
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  • Scribd. (n.d.). Hammett Substituent Constants Survey. Available at: [Link]

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  • American Journal of Chemistry. (2014). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. Available at: [Link]

  • Knözinger, H., & Stolz, H. (1971). Electronic spectra of substituted pyridines adsorbed on aluminas. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 67, 311-320.
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  • Wiley Online Library. (2020). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Available at: [Link]

  • Taylor & Francis Online. (2020). DFT evaluation of the effects of OH, NH2 and Br substituents on the properties of 2,2′-bipyridine derivatives. Available at: [Link]

  • ResearchGate. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Electronic Structure Determination of Pyridine N-Heterocyclic Carbene Iron Dinitrogen Complexes and Neutral Ligand Derivatives. Available at: [Link]

  • ResearchGate. (2019). Synthesis, structure, and electronic calculations of group VII substituted pyridazines. Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Available at: [Link]

  • ResearchGate. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available at: [Link]

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  • ResearchGate. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Available at: [Link]

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Exploratory

Tautomeric forms and stability of methoxypyridine acetate intermediates

An In-Depth Technical Guide to the Tautomeric Forms and Stability of Methoxypyridine Acetate Intermediates Abstract Tautomerism, the interconversion of structural isomers, is a fundamental concept in organic chemistry wi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Tautomeric Forms and Stability of Methoxypyridine Acetate Intermediates

Abstract

Tautomerism, the interconversion of structural isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development.[1] This guide provides a comprehensive technical overview of the tautomeric forms and stability of methoxypyridine acetate intermediates, a class of compounds of significant interest in medicinal chemistry. We will delve into the structural nuances of the predominant tautomers, explore the key factors governing their equilibrium, and present validated experimental and computational methodologies for their characterization. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of tautomerism and its practical applications.

Introduction: The Critical Role of Tautomerism in Drug Development

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[2] This dynamic equilibrium can significantly impact a molecule's physicochemical properties, including its stability, solubility, bioavailability, and binding affinity to biological targets.[3] Consequently, understanding and controlling tautomerism is a critical aspect of rational drug design and development.[4]

Methoxypyridine derivatives are prevalent scaffolds in many pharmaceutical agents.[5] Their acetate intermediates, often formed during synthesis, can exist in multiple tautomeric forms. The relative populations of these tautomers can influence reaction pathways, product purity, and ultimately, the biological activity of the final drug substance. This guide will focus on the pivotal keto-enol tautomerism exhibited by these intermediates.

Tautomeric Forms of Methoxypyridine Acetate Intermediates

The principal tautomeric equilibrium for methoxypyridine acetate intermediates involves the interconversion between a pyridinol (enol) form and a pyridone (keto) form. This is a classic example of keto-enol tautomerism within a heterocyclic system.

  • Pyridinol (Enol) Form: Characterized by a hydroxyl group attached to the pyridine ring, which retains its aromatic character.

  • Pyridone (Keto) Form: Features a carbonyl group within the ring and a protonated nitrogen atom. The aromaticity of the pyridine ring is disrupted in this form.[6]

The position of the methoxy group and the acetate substituent on the pyridine ring will influence the relative stability of these tautomers.

Factors Influencing Tautomeric Stability

The equilibrium between the pyridinol and pyridone forms is a delicate balance influenced by a multitude of internal and external factors.[7]

Electronic Effects of Substituents

The electronic nature of substituents on the pyridine ring plays a crucial role in determining tautomeric preference. Electron-withdrawing groups can stabilize one tautomer over another by influencing the acidity of the migrating proton and the electron density distribution within the ring.[8] For instance, the inductive electron-withdrawing effect of a methoxy group can impact the basicity of the pyridine nitrogen.[5]

Solvent Effects

The polarity of the solvent has a profound impact on the tautomeric equilibrium.[9]

  • Polar Solvents: Generally favor the more polar tautomer. The pyridone form, with its larger dipole moment, is often stabilized to a greater extent in polar solvents like water or DMSO through dipole-dipole interactions and hydrogen bonding.[10][11]

  • Non-polar Solvents: Tend to favor the less polar tautomer. The pyridinol form, being less polar, is often the predominant species in non-polar solvents such as chloroform or hexane.[10]

pH

The pH of the medium can significantly shift the tautomeric equilibrium by influencing the protonation state of the molecule.[12] At different pH values, the molecule may exist as a neutral species, a cation, or an anion, each with its own tautomeric preference.

Temperature

Temperature can affect the position of the tautomeric equilibrium. An increase in temperature generally favors the formation of the less stable tautomer.[13] Thermodynamic studies at various temperatures can provide valuable information about the enthalpy and entropy changes associated with the tautomeric interconversion.

Intramolecular and Intermolecular Hydrogen Bonding

The formation of intramolecular hydrogen bonds can significantly stabilize a particular tautomer.[14] For example, an intramolecular hydrogen bond between the hydroxyl group of the enol form and a nearby acceptor atom can increase its stability. Intermolecular hydrogen bonding with solvent molecules also plays a critical role, particularly in protic solvents.[15]

Experimental Methodologies for Tautomer Analysis

A combination of spectroscopic and computational techniques is typically employed to characterize the tautomeric forms of methoxypyridine acetate intermediates and quantify their equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomerism in solution.[16]

  • ¹H NMR: The chemical shifts of protons are highly sensitive to their chemical environment. Distinct signals for the protons of each tautomer can often be observed, allowing for the determination of their relative concentrations by integrating the respective peak areas.[16]

  • ¹³C NMR: The chemical shifts of carbon atoms, particularly the carbonyl carbon in the keto form and the hydroxyl-bearing carbon in the enol form, provide clear diagnostic markers for identifying the predominant tautomer.[17]

  • Variable Temperature NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of the tautomeric equilibrium and determine thermodynamic parameters.[10]

Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Dissolve a precisely weighed amount of the methoxypyridine acetate intermediate in a deuterated solvent of choice (e.g., CDCl₃ for a non-polar environment, DMSO-d₆ for a polar environment).

  • Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer.

  • Spectral Analysis: Identify the characteristic proton signals for both the pyridinol and pyridone tautomers.

  • Integration: Carefully integrate the well-resolved signals corresponding to each tautomer.

  • Equilibrium Constant Calculation: Calculate the tautomeric equilibrium constant (KT) as the ratio of the integrated areas of the signals for the two tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the different electronic structures of the tautomers result in distinct absorption spectra.[18]

  • Solvatochromism: By measuring the UV-Vis spectra in a series of solvents with varying polarities, the observed solvatochromic shifts can provide insights into the nature of the electronic transitions and the relative stability of the tautomers.[18]

  • Quantitative Analysis: While the absorption bands of tautomers can overlap, deconvolution techniques can be applied to determine the concentration of each species in solution.[19][20]

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Solution Preparation: Prepare a series of dilute solutions of the methoxypyridine acetate intermediate in different solvents covering a range of polarities.

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range.

  • Data Analysis: Analyze the changes in the absorption maxima (λmax) and molar absorptivity (ε) as a function of solvent polarity.

  • Equilibrium Determination: Use appropriate mathematical models or comparison with the spectra of "fixed" tautomeric analogs (e.g., N-methylated or O-methylated derivatives) to quantify the tautomeric equilibrium.[13]

Visualization of Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesize Methoxypyridine Acetate Intermediate NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) Synthesis->NMR UV_Vis UV-Vis Spectroscopy (Solvatochromism) Synthesis->UV_Vis Quantification Quantify Tautomer Ratio (Integration, Deconvolution) NMR->Quantification Thermodynamics Determine Thermodynamic Parameters (ΔG, ΔH, ΔS) NMR->Thermodynamics UV_Vis->Quantification Computational_Workflow cluster_setup Model Setup cluster_calculation Quantum Mechanical Calculations cluster_results Analysis & Prediction Build Build Tautomer Structures Optimize Geometry Optimization (DFT) Build->Optimize Frequency Frequency Calculation Optimize->Frequency Energy Single-Point Energy (Gas Phase & Solvated) Frequency->Energy Stability Predict Relative Stability (ΔG) Energy->Stability Equilibrium Calculate Equilibrium Constant (K_T) Stability->Equilibrium

Caption: Computational workflow for predicting tautomer stability using DFT.

Data Summary

The following table summarizes the expected trends in tautomer stability based on the factors discussed.

FactorConditionPredominant TautomerRationale
Solvent Polarity Non-polar (e.g., Hexane)Pyridinol (Enol)Lower dipole moment. [10]
Polar (e.g., Water)Pyridone (Keto)Higher dipole moment, better solvation. [10][11]
Substituent Electron-donatingPyridone (Keto)May increase basicity of ring nitrogen.
Electron-withdrawingPyridinol (Enol)May increase acidity of OH proton. [8]
Temperature Low TemperatureMore Stable TautomerThermodynamically favored.
High TemperatureLess Stable TautomerPopulation increases with thermal energy. [13]

Conclusion and Field Implications

A thorough understanding of the tautomeric behavior of methoxypyridine acetate intermediates is paramount for the successful development of novel therapeutics. The interplay of electronic, solvent, and temperature effects dictates the position of the tautomeric equilibrium, which in turn influences chemical reactivity, purification processes, and ultimately, the pharmacological profile of the final active pharmaceutical ingredient.

The methodologies outlined in this guide, combining robust experimental techniques like NMR and UV-Vis spectroscopy with the predictive power of computational chemistry, provide a comprehensive framework for characterizing and controlling tautomerism. By applying these principles, researchers can make more informed decisions throughout the drug discovery and development pipeline, leading to the design of safer and more efficacious medicines. The ability to predict and control which tautomeric form predominates under physiological conditions is a key step towards optimizing drug-target interactions and improving therapeutic outcomes. [4]

References

  • What impact does tautomerism have on drug discovery and development? - PMC. (n.d.).
  • What impact does tautomerism have on drug discovery and development? (2024, July 16).
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  • How Tautomerization Influences Drug Metabolite Formation? - Patsnap Eureka. (2025, July 29).
  • Principles of Prototropic Equilibria - Encyclopedia.pub. (2023, November 1).
  • Tautomerism occurrence and intrinsic importance in the development of new drugs - sisgeenco. (n.d.).
  • Tautomerism Vs Rotamerism In Drug Development: Interview Questions - PharmaGuru. (2025, October 21).
  • (PDF) Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (2016, June 8).
  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques - Walsh Medical Media. (2024, May 24).
  • Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. (n.d.).
  • Computational Modeling of the Pyridin-4-olate Structure: A Technical Guide - Benchchem. (n.d.).
  • From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. | Request PDF - ResearchGate. (n.d.).
  • Theoretical Studies of the Tautomers of Pyridinethiones | The Journal of Physical Chemistry A - ACS Publications. (2008, March 15).
  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - MDPI. (2016, November 14).
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  • Let's not forget tautomers - PMC - NIH. (2009, October 20).
  • Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. (2025, September 5).
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  • When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid? | ResearchGate. (2015, December 29).
  • Keto-enol tautomerism in the development of new drugs - Frontiers. (2024, May 29).
  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC. (2022, March 10).
  • Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs | Organic Letters - ACS Publications. (2025, July 20).
  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - MDPI. (2020, November 20).
  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study - Semantic Scholar. (n.d.).
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  • Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones - ResearchGate. (2018, July 23).
  • Theoretical studies of the tautomeric equilibriums and isomer energetics of 2-, 3-, and 4-hydroxypyridine | Journal of the American Chemical Society. (n.d.).
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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate

This Application Note is designed to provide a rigorous, scalable, and scientifically grounded protocol for the synthesis of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate . The content is structured for senior research...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, scalable, and scientifically grounded protocol for the synthesis of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate .

The content is structured for senior researchers and process chemists, focusing on the "Classical Homologation Strategy" (Bromination


 Radical Functionalization 

Cyanation

Pinner Synthesis). This route is selected for its high regiochemical fidelity and scalability, avoiding the cryogenic risks associated with lateral lithiation of halogenated pyridines.

Executive Summary & Strategic Analysis

The target molecule, Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate , is a highly functionalized pyridine scaffold valuable in the development of URAT1 inhibitors (analogous to Lesinurad intermediates) and P2Y12 antagonists.

The synthesis presents two primary challenges:

  • Regioselective Bromination: Ensuring halogenation occurs exclusively at the C5 position while preserving the C2-methoxy group.

  • C4-Lateral Functionalization: Extending the C4-methyl group to an acetate moiety without compromising the aryl bromide.

Selected Route: The Radical-Nitrile Homologation While lateral lithiation (using LDA/LiHMDS) is a common method for functionalizing picolines, the presence of the C5-bromide introduces a high risk of Lithium-Halogen Exchange (Li-Hal) or "Halogen Dance" rearrangements. Therefore, this protocol utilizes a Radical Bromination / Cyanide Displacement / Pinner Methanolysis sequence. This pathway is thermodynamically controlled and operationally robust for multi-gram to kilogram scales.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target Target: Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate Nitrile Intermediate 3: 2-(5-Bromo-2-methoxypyridin-4-yl)acetonitrile Target->Nitrile Pinner Synthesis (MeOH/HCl) Bromomethyl Intermediate 2: 5-Bromo-4-(bromomethyl)-2-methoxypyridine Nitrile->Bromomethyl Nucleophilic Substitution (NaCN) Core Intermediate 1: 5-Bromo-2-methoxy-4-methylpyridine Bromomethyl->Core Wohl-Ziegler Bromination (NBS/Radical) SM Starting Material: 2-Methoxy-4-methylpyridine Core->SM Electrophilic Aromatic Subst. (Br2/AcOH)

Caption: Retrosynthetic disconnection revealing the 4-step homologation strategy starting from commercially available 2-methoxy-4-methylpyridine.

Detailed Experimental Protocols

Stage 1: Core Bromination

Objective: Synthesis of 5-bromo-2-methoxy-4-methylpyridine. Mechanism: Electrophilic Aromatic Substitution (EAS). The C2-methoxy group is a strong ortho/para director. C3 is sterically crowded; C5 is the favored site for electrophilic attack.

  • Reagents:

    • 2-Methoxy-4-methylpyridine (1.0 equiv)

    • Bromine (

      
      ) (1.05 equiv)
      
    • Sodium Acetate (NaOAc) (1.1 equiv)

    • Acetic Acid (glacial) (Solvent, 5-10 volumes)

  • Protocol:

    • Setup: Charge a 3-neck round-bottom flask (RBF) with 2-methoxy-4-methylpyridine, NaOAc, and glacial acetic acid. Equip with a mechanical stirrer and an addition funnel.

    • Addition: Cool the solution to 10–15°C. Add

      
       dropwise over 30 minutes. The exotherm must be controlled to prevent poly-bromination.
      
    • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS.

    • Quench: Pour the reaction mixture into ice-water (20 volumes). Neutralize carefully with saturated

      
       or NaOH solution to pH 8.
      
    • Workup: Extract with Ethyl Acetate (

      
      ). Wash combined organics with 10% 
      
      
      
      (to remove residual bromine) and Brine. Dry over
      
      
      .[1]
    • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if regioisomers (3-bromo) are detected (>5%).

Stage 2: Wohl-Ziegler Radical Bromination

Objective: Functionalization of the benzylic (lateral) methyl group. Critical Control: Strictly anhydrous conditions are required to prevent hydrolysis.

  • Reagents:

    • Intermediate 1 (1.0 equiv)[2]

    • N-Bromosuccinimide (NBS) (1.1 equiv)

    • AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) (0.05 equiv)

    • Solvent:

      
      -Trifluorotoluene (Green alternative to 
      
      
      
      ) or Acetonitrile.
  • Protocol:

    • Setup: Dissolve Intermediate 1 in Trifluorotoluene (0.2 M concentration). Add NBS and AIBN.

    • Initiation: Heat the mixture to reflux (

      
      ). The reaction is initiated when the suspension changes appearance (succinimide floats).
      
    • Duration: Reflux for 2–4 hours. Caution: Over-reaction leads to the gem-dibromide. Monitor strictly by HPLC.

    • Workup: Cool to RT. Filter off the solid succinimide byproduct. Concentrate the filtrate in vacuo.

    • Purification: The crude benzyl bromide is unstable. Use immediately in Stage 3 or pass through a short silica plug (Hexane/EtOAc) to remove polar impurities.

Stage 3: Cyanation (Nitrile Formation)

Objective: Carbon chain extension (C1


 C2).
  • Reagents:

    • Intermediate 2 (Crude from Stage 2)

    • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.2 equiv)

    • Solvent: DMSO (Dimethyl sulfoxide) or DMF.

  • Protocol:

    • Safety: Cyanides are lethal. Work in a well-ventilated fume hood with appropriate antidotes available.

    • Reaction: Dissolve the crude bromide in DMSO. Add NaCN in one portion. The reaction is exothermic; maintain temperature

      
       using a water bath.
      
    • Time: Stir at RT for 3–5 hours.

    • Workup: Dilute with water (10 volumes). Extract with Ethyl Acetate (

      
      ).
      
      • Note: DMSO requires extensive water washing to remove from the organic layer.

    • Purification: Flash Column Chromatography (Gradient: 0

      
       30% EtOAc in Hexanes). The nitrile is usually a stable solid.
      
Stage 4: Pinner Methanolysis (Ester Formation)

Objective: Conversion of the nitrile to the methyl ester. Mechanism: Acid-catalyzed formation of the imidate intermediate, followed by hydrolysis.

  • Reagents:

    • Intermediate 3 (Nitrile)

    • Methanol (Anhydrous, solvent)

    • Thionyl Chloride (

      
      ) or HCl gas (Generates anhydrous HCl in situ).
      
  • Protocol:

    • Generation of HCl: Cool anhydrous Methanol to

      
      . Add 
      
      
      
      (3.0 equiv) dropwise. Stir for 30 minutes to generate anhydrous HCl/MeOH.
    • Addition: Add the Nitrile (Intermediate 3) to the acidic solution.

    • Reflux: Heat to reflux (

      
      ) for 6–12 hours.
      
    • Hydrolysis: Cool to RT. Add a small amount of water (2–3 equiv) to hydrolyze the imidate to the ester. Stir for 1 hour.

    • Workup: Concentrate to remove bulk Methanol. Dilute with saturated

      
       (careful, gas evolution) and extract with Dichloromethane (DCM).
      
    • Final Purification: Crystallization from Hexane/Ether or Column Chromatography.

Process Logic & Workflow Visualization

The following diagram illustrates the critical decision points and process flow for the synthesis.

Workflow Start Start: 2-Methoxy-4-methylpyridine Step1 Step 1: Bromination (Br2, AcOH) Control: Temp < 15°C Start->Step1 QC1 QC Check: 1H NMR Confirm C5 Substitution Step1->QC1 QC1->Step1 Fail (Regioisomer) Step2 Step 2: Radical Bromination (NBS, AIBN) Control: Stop at Mono-Br QC1->Step2 Pass Step3 Step 3: Cyanation (NaCN, DMSO) Step2->Step3 Use Crude Step4 Step 4: Pinner Reaction (HCl/MeOH) Step3->Step4 Final Final Product: Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate Step4->Final

Caption: Operational workflow emphasizing the Quality Control (QC) checkpoint after the initial bromination to ensure regiochemical purity.

Analytical Data & Specifications

To validate the synthesis, the following analytical parameters should be met.

ParameterSpecificationDiagnostic Signal (1H NMR, 400 MHz, CDCl3)
C2-Methoxy Singlet, ~3.9 ppm

3.92 (s, 3H)
Ester Methyl Singlet, ~3.7 ppm

3.71 (s, 3H)
Benzylic CH2 Singlet, ~3.6 ppm

3.65 (s, 2H)
Aromatic C3-H Singlet, ~6.8 ppm

6.80 (s, 1H) (Shielded by OMe)
Aromatic C6-H Singlet, ~8.2 ppm

8.25 (s, 1H) (Deshielded by N and Br)

Impurity Profile:

  • Gem-dibromide: In Step 2, a triplet/multiplet at >5.0 ppm indicates over-bromination.

  • Hydrolysis Product: The carboxylic acid analog may form if the workup in Step 4 is too basic or prolonged.

References

  • ChemicalBook. (n.d.).[2] Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. Retrieved from

    • Relevance: Provides the foundational protocol for brominating 2-methoxy-4-methylpyridine derivatives using sodium acet
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from

    • Relevance: Validates the stability of 5-bromo-2-methylpyridine scaffolds under various coupling conditions.
  • National Institutes of Health (NIH). (2017). The development of an effective synthetic route of lesinurad. Retrieved from

    • Relevance: Describes the handling of similar thio-acetate intermediates and purification strategies for highly functionalized heteroarom
  • Google Patents. (2012). CN102321016B - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Retrieved from

    • Relevance: Offers precedent for the esterification and manipulation of 5-bromo-pyridine-4-carboxyl

Sources

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for Base-Sensitive Heteroaryls (5-Bromo-2-methoxypyridin-4-yl Acetate)

Executive Summary & Scope 5-Bromo-2-methoxypyridin-4-yl acetate (and its related methyl ester derivatives) is a highly functionalized, densely substituted pyridine building block. It is a critical intermediate in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

5-Bromo-2-methoxypyridin-4-yl acetate (and its related methyl ester derivatives) is a highly functionalized, densely substituted pyridine building block. It is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including Melanocortin 4 receptor (MC4R) antagonists[1].

However, performing a Suzuki-Miyaura cross-coupling on this substrate presents two distinct chemical challenges:

  • Ester Lability: The acetate/ester moiety at the 4-position is highly susceptible to base-catalyzed saponification (hydrolysis) under standard Suzuki conditions.

  • Catalyst Poisoning: The basic pyridine nitrogen can coordinate to the palladium center, acting as a competitive Lewis base that stalls the catalytic cycle.

This application note provides a field-proven, self-validating protocol designed to maximize C-C bond formation while completely preserving the base-sensitive acetate group.

Mechanistic Insights & Causality in Reaction Design

To successfully couple 5-bromo-2-methoxypyridin-4-yl acetate, every reagent must be selected based on precise mechanistic causality.

The Base: Suppressing Saponification

Standard Suzuki couplings often employ aqueous Na₂CO₃, NaOH, or KOH. These strong, nucleophilic bases will rapidly attack the carbonyl carbon of the acetate group, yielding a highly polar, water-soluble pyridinol byproduct. The Solution: For base-sensitive organohalide coupling partners, such as esters, the use of mild, non-nucleophilic bases like anhydrous potassium phosphate (K₃PO₄) or potassium fluoride (KF) is crucial[2]. These bases are strong enough to facilitate the transmetalation step (by forming the reactive boronate complex) but lack the nucleophilicity required to cleave the ester bond.

The Catalyst: Preventing Pyridine Coordination

The catalytic cycle requires Pd(II) to be reduced to a catalytically active Pd(0) complex. However, Lewis bases like the pyridine ring in our substrate can poison the palladium, forming stable, unreactive complexes[3]. The Solution: We utilize XPhos Pd G2 (a Buchwald precatalyst) or Pd(dppf)Cl₂ . The extreme steric bulk of the XPhos ligand, or the rigid bidentate bite angle of dppf, physically blocks the pyridine nitrogen from coordinating to the metal center. Furthermore, these electron-rich ligands dramatically accelerate the reductive elimination step, allowing the reaction to proceed at lower temperatures (60–80 °C), which further minimizes thermal ester degradation[4].

CatalyticCycle Pd0 Pd(0) Active Species (e.g., Pd-XPhos) OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd(II)-Br OxAdd->PdII 5-Bromo-2-methoxypyridin-4-yl acetate TransMet Transmetalation (K3PO4 Mediated) PdII->TransMet Base Exchange PdII_ArAr Pd(II) Intermediate Ar-Pd(II)-Ar' TransMet->PdII_ArAr Ar'-B(OH)2 (Avoids Ester Cleavage) RedElim Reductive Elimination (C-C Bond Formation) PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Intact Acetate Group) RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting base-sensitive steps.

Quantitative Data Summary: Condition Optimization

The following table summarizes the causal relationship between base/catalyst selection and the preservation of the acetate group during the coupling of 5-bromo-2-methoxypyridin-4-yl acetate with phenylboronic acid.

EntryCatalyst System (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Target Product YieldHydrolyzed Byproduct
1Pd(PPh₃)₄Na₂CO₃ (aq)1,4-Dioxane/H₂O (4:1)9018%76% (Saponification)
2Pd(dppf)Cl₂·CH₂Cl₂K₃PO₄ (solid)Toluene/H₂O (10:1)8074%12%
3Pd(OAc)₂ / SPhosKF (solid)THF (Anhydrous)7081%5%
4 XPhos Pd G2 K₃PO₄ (0.5 M aq) 1,4-Dioxane (10:1) 60 94% < 2%

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . It includes mandatory in-process checkpoints to ensure that the inert atmosphere is maintained and that ester hydrolysis is caught before the reaction is worked up.

Materials Required
  • Substrate: 5-bromo-2-methoxypyridin-4-yl acetate (1.0 mmol, 1.0 equiv)

  • Nucleophile: Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Catalyst: XPhos Pd G2 (0.05 mmol, 5 mol%)

  • Base: K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed, 10 mL) and HPLC-grade H₂O (degassed, 1 mL)

Step-by-Step Methodology
  • Reaction Assembly (Inert Atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methoxypyridin-4-yl acetate, the arylboronic acid, and K₃PO₄.

    • Self-Validation Checkpoint 1: Evacuate and backfill the flask with ultra-pure Argon three times. A strictly oxygen-free environment prevents the homocoupling of the boronic acid, which would otherwise alter the stoichiometry and leave unreacted acetate vulnerable to prolonged base exposure.

  • Solvent Addition:

    • Add the degassed 1,4-Dioxane and H₂O via syringe. Stir at room temperature for 5 minutes to ensure partial dissolution of the base.

  • Catalyst Introduction:

    • Briefly open the flask under a positive flow of Argon and add the XPhos Pd G2 catalyst.

    • Self-Validation Checkpoint 2: The solution should turn a pale yellow/orange. If the solution immediately turns opaque black, the inert atmosphere has failed (Pd(0) has aggregated into inactive Palladium black). Discard and restart.

  • Heating & Monitoring:

    • Submerge the flask in a pre-heated oil bath at 60 °C.

    • Self-Validation Checkpoint 3 (t = 2 hours): Withdraw a 10 µL aliquot via syringe, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

      • Pass: Presence of the product mass

        
        .
        
      • Fail: Presence of a significant

        
         peak (loss of the acetyl group). If this peak exceeds 5% relative abundance, immediately cool the reaction to 45 °C to preserve the remaining starting material.
        
  • Workup:

    • Upon complete consumption of the starting material (typically 4–6 hours), cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and quench with saturated aqueous NH₄Cl (10 mL). Do not use NaOH or Na₂CO₃ during the wash, as this will hydrolyze the product during workup.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure coupled product.

Workflow Prep 1. Reagent Prep Dry Solvents, Degas Mix 2. Assembly Substrate, Ar-B(OH)2, Catalyst, Mild Base Prep->Mix React 3. Reaction 60-80°C, 4-12 hrs (Inert Atmosphere) Mix->React Workup 4. Workup Quench & Extract (Avoid Strong Base) React->Workup Purify 5. Purification Flash Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for base-sensitive Suzuki-Miyaura coupling.

Troubleshooting Matrix

ObservationCausal FactorCorrective Action
High levels of deacetylated byproduct Base is too strong or temperature is too high.Switch to strictly anhydrous conditions using solid KF in Toluene, or lower the reaction temperature to 50 °C.
Incomplete Conversion / Stalled Reaction Pyridine nitrogen is coordinating to the Pd center.Increase the steric bulk of the ligand (e.g., switch from dppf to XPhos or BrettPhos) to physically block coordination.
Protodeboronation of Boronic Acid Excess water or prolonged heating without coupling.Ensure rigorous degassing. Add the boronic acid in two batches (0.6 equiv at start, 0.6 equiv at t=2h).

References

1.[2] Title: Selection of boron reagents for Suzuki–Miyaura coupling. Source: Chemical Society Reviews (RSC Publishing) URL: [Link] 2.[3] Title: Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs URL: [Link] 3.[4] Title: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Source: Organometallics - ACS Publications URL: [Link] 4.[1] Title: WO2021250541A1 - Spiro compounds as melanocortin 4 receptor antagonists and uses thereof. Source: Google Patents URL:

Sources

Method

Hydrolysis of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate to carboxylic acid

Application Note: Hydrolysis of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate to 2-(5-bromo-2-methoxypyridin-4-yl)acetic acid Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hydrolysis of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate to 2-(5-bromo-2-methoxypyridin-4-yl)acetic acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Introduction & Mechanistic Rationale

The transformation of methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate to its corresponding carboxylic acid is a critical functional group manipulation in the synthesis of complex pyridine-bearing pharmacophores. While ester hydrolysis is a fundamental transformation, the presence of a halogenated, electron-deficient pyridine ring and an acid-sensitive methoxy ether necessitates carefully tuned conditions[1][2].

As a self-validating system, this protocol relies on base-catalyzed saponification using Lithium hydroxide (LiOH) rather than harsh acidic cleavage. The causality behind these specific experimental choices is outlined below:

  • The Lithium Effect (Base Selection): We strictly employ Lithium hydroxide monohydrate (LiOH·H₂O) over sodium or potassium hydroxide. Lithium cations exhibit a unique Lewis acid character, coordinating with the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, significantly accelerating the nucleophilic attack by the hydroxide ion[3][4].

  • Ternary Solvent System: A solvent system of THF/MeOH/H₂O (typically 3:1:1 v/v) is utilized. THF provides excellent solubility for the organic substrate, while water dissolves the inorganic base. Methanol acts as a critical co-solvent and phase-transfer bridge, preventing the formation of a biphasic system that would otherwise stall reaction kinetics[5].

  • Chemoselectivity (Avoidance of Acid): Harsh acidic conditions (e.g., refluxing HBr or HCl) are strictly avoided. Strong acids risk O-demethylation of the 2-methoxypyridine moiety, leading to an undesired pyridone byproduct. Mild basic conditions preserve the methoxy ether while quantitatively cleaving the methyl ester[2].

Mechanism A Ester Carbonyl (Ground State) B Li⁺ Coordination (Increased Electrophilicity) A->B + LiOH C OH⁻ Nucleophilic Attack (Tetrahedral Intermediate) B->C Fast D Methoxide Expulsion (Lithium Carboxylate) C->D - CH₃O⁻

Fig 1. Mechanistic rationale for Li⁺-accelerated nucleophilic acyl substitution.

Experimental Workflow & Protocol

Workflow cluster_0 Phase 1: Saponification cluster_1 Phase 2: Workup & Isolation N1 Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate (1.0 eq, 10 mmol) N2 Add LiOH·H₂O (3.0 eq) in THF/MeOH/H₂O (3:1:1) N1->N2 N3 Stir at 25°C for 2-4 h (Monitor by LC-MS/TLC) N2->N3 N4 Concentrate in vacuo (Remove THF/MeOH) N3->N4 Full Conversion N5 Acidify with 1M HCl to pH ~3.5 N4->N5 N6 Extract with EtOAc Wash & Dry (Na₂SO₄) N5->N6 N7 2-(5-bromo-2-methoxypyridin-4-yl)acetic acid (Target Product) N6->N7

Fig 2. Workflow for the LiOH-mediated hydrolysis of the methyl ester to the carboxylic acid.

Step-by-Step Methodology (10 mmol Scale)

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate (2.60 g, 10.0 mmol) in a mixture of THF (30 mL) and MeOH (10 mL).

  • Dissolve LiOH·H₂O (1.26 g, 30.0 mmol) in deionized H₂O (10 mL).

  • Add the aqueous LiOH solution dropwise to the stirring organic mixture at ambient temperature (20–25 °C).

Step 2: Reaction Monitoring (Self-Validation)

  • Allow the reaction mixture to stir vigorously for 2 to 4 hours.

  • Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes). The starting material will elute with an

    
    , while the lithium carboxylate intermediate will remain strictly at the baseline.
    
  • Confirm complete consumption of the starting material via LC-MS before proceeding.

Step 3: Workup and pH-Controlled Acidification

  • Concentrate the mixture under reduced pressure (rotary evaporator, water bath 35 °C) to remove the THF and MeOH. Critical: Do not evaporate to complete dryness; the aqueous layer must remain intact to prevent product trapping.

  • Dilute the remaining aqueous residue with additional deionized H₂O (20 mL) and cool to 0–5 °C using an ice bath.

  • Isoelectric Targeting: Carefully add 1M HCl dropwise while continuously monitoring the pH. Adjust the pH to exactly ~3.5 .

    • Causality: The electron-withdrawing 5-bromo group significantly lowers the

      
       of the pyridine nitrogen. Acidifying to pH 3.5 ensures the carboxylate is fully protonated to the free acid without over-protonating the pyridine ring, which would form a highly water-soluble hydrochloride salt and ruin extraction yields.
      

Step 4: Isolation

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 30 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 2-(5-bromo-2-methoxypyridin-4-yl)acetic acid as a solid.

Quantitative Data & Stoichiometry

ParameterReagent / ConditionValue / MetricNotes
Substrate Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate1.0 equiv (10 mmol)MW: ~260.08 g/mol
Base LiOH·H₂O3.0 equiv (30 mmol)Excess ensures rapid kinetic turnover
Solvent Ratio THF : MeOH : H₂O3 : 1 : 1 (v/v)Total volume: 50 mL (0.2 M concentration)
Temperature Ambient20–25 °CHeating is rarely required for this substrate
Time Reaction Duration2–4 hoursDependent on stirring efficiency
Target pH 1M HCl AcidificationpH 3.5Optimizes organic extraction efficiency
Expected Yield 2-(5-bromo-2-methoxypyridin-4-yl)acetic acid> 90%MW: ~246.06 g/mol

Troubleshooting & Analytical Insights

Observed IssueRoot Cause AnalysisCorrective Action / Solution
Incomplete Conversion / Stalled Reaction Formation of a biphasic system preventing contact between the ester and aqueous hydroxide[5].Add an additional 1.0–2.0 mL of MeOH to act as a phase-transfer bridge and homogenize the mixture.
Poor Extraction Yield (Product Loss) Over-acidification (pH < 2.0). The pyridine nitrogen becomes protonated, rendering the product highly water-soluble.Back-titrate the aqueous layer carefully with saturated aqueous NaHCO₃ until the pH returns to 3.5, then re-extract.
Emulsion Formation During Extraction Residual THF or MeOH remaining in the aqueous layer, lowering the interfacial tension between water and EtOAc.Ensure organic solvents are thoroughly removed in vacuo prior to acidification. If emulsion persists, filter through a pad of Celite.

References

  • Hayashi, K., Ichimaru, Y., Sugiura, K., Maeda, A., Harada, Y., Kojima, Y., Nakayama, K., & Imai, M. (2021). "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." Chemical and Pharmaceutical Bulletin, 69(6), 581-584. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL:[Link]

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate

Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where a vast number of biologically active molecules are nitrogen-containing heterocycles.[1][2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of these crucial bonds, offering a broad substrate scope and functional group tolerance that surpasses many traditional methods like nucleophilic aromatic substitution or reductive amination.[3][4] This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of aryl and heteroaryl amines from the corresponding halides.[5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific, functionally rich substrate: Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate . This substrate presents a unique combination of features—an electron-rich, substituted pyridine ring and a potentially sensitive ester functionality—that necessitate careful consideration of reaction parameters for successful and high-yielding amination. The protocols and insights provided herein are designed to serve as a comprehensive starting point for reaction optimization and scale-up.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][6] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl or heteroaryl halide. This is often the rate-limiting step, particularly for less reactive halides like chlorides.[7]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[8]

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylated amine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]

The efficiency of each step is highly dependent on the choice of ligand, palladium precursor, base, and solvent.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition_Complex Ar-Pd(II)(L)₂-X Pd(0)L2->Oxidative_Addition_Complex Oxidative Addition Amine_Coordination [Ar-Pd(II)(L)(HNR'R'')]⁺X⁻ Oxidative_Addition_Complex->Amine_Coordination Amine Coordination Amido_Complex Ar-Pd(II)(L)-NR'R'' Amine_Coordination->Amido_Complex Deprotonation (Base) BaseH Base-H⁺ Amine_Coordination->BaseH Amido_Complex->Pd(0)L2 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product ArX Ar-X ArX->Oxidative_Addition_Complex HNR1R2 HNR'R'' HNR1R2->Amine_Coordination caption General Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: General Catalytic Cycle of the Buchwald-Hartwig Amination.

Reaction Optimization: A Guide for Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate

The successful amination of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate requires careful optimization of several key parameters. The electron-donating methoxy group and the electron-withdrawing ester and pyridine nitrogen present a complex electronic environment, while the substituent at the 4-position can introduce steric hindrance. The following table provides a starting point for reaction screening and optimization, with illustrative data for the coupling of the title compound with a generic secondary amine (e.g., morpholine).

Table 1: Illustrative Reaction Optimization Screening

EntryPd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Conversion (%)Notes
1Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene10012>95Excellent conversion. NaOt-Bu is a strong, effective base.
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1102475Milder base, may be suitable for more sensitive substrates.
3Pd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF801690LHMDS can be beneficial for substrates with acidic protons.[11]
4Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Toluene1102460Bidentate ligand, may be less effective for this substrate class.[4]
5Pd₂(dba)₃ (1)XPhos (2)NaOt-Bu (1.5)Toluene1001285Lower catalyst loading, potential for cost savings on scale-up.
6Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2.0)Dioxane11024<20Weaker base, likely insufficient for this transformation.[12]

Key Insights from Optimization:

  • Palladium Precursor: Both Pd₂(dba)₃ and Pd(OAc)₂ are common and effective palladium sources. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ.

  • Ligand Selection: Bulky, electron-rich monophosphine ligands from the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) are often superior for coupling of heteroaryl halides.[10][13] They facilitate both the oxidative addition and reductive elimination steps.

  • Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are highly effective.[14] However, for substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher temperatures and longer reaction times.[8] The presence of the ester in the title compound makes NaOt-Bu a potential risk for hydrolysis or transesterification, though it is often used successfully.

  • Solvent: Aprotic, non-polar solvents like toluene and dioxane are most commonly employed.[8][15] The choice of solvent can influence the solubility of the base and other reaction components.

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate with a representative secondary amine (e.g., morpholine).

Materials and Reagents:

  • Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate (1.0 equiv)

  • Amine (e.g., morpholine, 1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol% Pd)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk flask or sealed tube

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Sources

Method

Application Note: High-Yield Amidation Strategies for Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate in Drug Discovery

Introduction & Mechanistic Rationale The 5-bromo-2-methoxypyridine scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and GPCR ligands. The f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 5-bromo-2-methoxypyridine scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and GPCR ligands. The functionalization of its derivative, Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate , into various amides presents specific chemical challenges that require careful mechanistic consideration.

While base-promoted direct amidation of unactivated esters is a highly useful transformation in contemporary organic chemistry[1], the unique structural features of this substrate demand tailored approaches:

  • C-H Acidity: The methylene protons situated between the pyridine ring and the ester carbonyl are mildly acidic. The use of strong bases (e.g., NaH, LDA, or excess

    
    -BuOK) risks unwanted 
    
    
    
    -deprotonation, leading to Claisen-type self-condensation or racemization of adjacent stereocenters in complex amine partners.
  • Chemoselectivity: The 5-bromo substituent is susceptible to halogen-metal exchange or cross-coupling side reactions, while the 2-methoxy group can be cleaved by harsh Lewis acids (e.g., BBr

    
    , AlCl
    
    
    
    ).

To ensure high scientific integrity and self-validating experimental outcomes, this guide details two robust, chemoselective protocols: a mild Two-Step Saponification-Coupling (Route A) and a Direct Aminolysis via DABAL-Me


 (Route B) .

Experimental Workflows & Decision Matrix

AmidationWorkflow SM Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate (Starting Material) Hydrolysis Step 1: Saponification (LiOH, THF/MeOH/H2O) SM->Hydrolysis Route A (Two-Step) Direct Direct Aminolysis (DABAL-Me3, Amine, THF, Δ) SM->Direct Route B (Direct) Intermediate 2-(5-bromo-2-methoxypyridin-4-yl)acetic acid (Intermediate) Hydrolysis->Intermediate Coupling Step 2: Amide Coupling (HATU, DIPEA, Amine) Intermediate->Coupling Product Target Amide Derivatives (Final Product) Coupling->Product Direct->Product

Workflow diagram detailing two distinct amidation routes for the pyridineacetate scaffold.

Route A: Two-Step Saponification and HATU-Mediated Coupling

Mechanistic Causality

Route A is the "Gold Standard" for complex, sterically hindered, or weakly nucleophilic amines.

  • Saponification: Lithium hydroxide (LiOH) in a mixed solvent system (THF/MeOH/H

    
    O) provides a homogeneous environment that rapidly hydrolyzes the methyl ester at room temperature. This mild condition completely preserves the 5-bromo and 2-methoxy groups.
    
  • Amide Coupling: HATU is selected as the coupling reagent. Mechanistic studies demonstrate that HOAt-derived active esters undergo concerted amidation via a highly organized cyclic transition state, which accelerates the reaction and minimizes side reactions[2]. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to neutralize the amine salt without triggering

    
    -deprotonation of the substrate.
    
Step-by-Step Protocol

Step 1: Hydrolysis to 2-(5-bromo-2-methoxypyridin-4-yl)acetic acid

  • Dissolve Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate (1.0 equiv, e.g., 1.0 mmol) in a 3:1:1 mixture of THF/MeOH/H

    
    O (0.1 M concentration).
    
  • Add LiOH·H

    
    O (3.0 equiv) in one portion.
    
  • Stir the reaction mixture at room temperature for 2 hours.

  • Self-Validation Check: Monitor by LC-MS or TLC (EtOAc/Hexane 1:1). The non-polar ester spot should completely disappear, replaced by a highly polar baseline spot (the carboxylate salt).

  • Concentrate the mixture in vacuo to remove organic solvents. Dilute the aqueous residue with water and cool to 0 °C.

  • Carefully acidify to pH ~3-4 using 1M HCl. Extract the precipitated acid with EtOAc (3 × 20 mL). Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate to afford the intermediate acid.

Step 2: HATU-Mediated Amidation

  • Dissolve the intermediate carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes to pre-form the active HOAt-ester.

  • Add the desired amine (1.2 equiv). If the amine is an HCl salt, add an additional 1.0 equiv of DIPEA.

  • Stir at room temperature for 4–12 hours.

  • Self-Validation Check: Quench a 10

    
    L aliquot in 50% MeCN/H
    
    
    
    O and analyze via LC-MS to confirm the complete consumption of the active ester mass and appearance of the product mass.
  • Dilute with EtOAc, wash sequentially with saturated aqueous NaHCO

    
    , 5% aqueous LiCl (to remove DMF), and brine. Dry over Na
    
    
    
    SO
    
    
    , concentrate, and purify via flash chromatography.

Route B: Direct Aminolysis via DABAL-Me

Mechanistic Causality

Direct amide formation from unactivated esters typically requires pyrophoric trimethylaluminum (AlMe


) to form the reactive aluminum-amide species[3]. To eliminate severe safety hazards while maintaining efficiency, this protocol utilizes DABAL-Me

(bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct). DABAL-Me

is an air-stable, non-pyrophoric solid that serves as a safe surrogate for AlMe

[3] and has been successfully scaled up for API synthesis[4]. The reaction proceeds via the initial thermal formation of a nucleophilic aluminum amide complex, which subsequently attacks the ester carbonyl, bypassing the carboxylic acid intermediate entirely.
Step-by-Step Protocol
  • Activation: In an oven-dried Schlenk flask under a nitrogen atmosphere, suspend DABAL-Me

    
     (1.5 equiv) and the target amine (1.5 equiv) in anhydrous THF (0.2 M).
    
  • Heat the suspension to 40 °C for 45 minutes. Self-Validation Check: Observe the cessation of methane gas evolution, indicating the complete formation of the active aluminum-amide complex.

  • Coupling: Add Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate (1.0 equiv) to the active complex.

  • Elevate the temperature to 60 °C (or reflux) and stir for 4–12 hours depending on the steric bulk of the amine.

  • Self-Validation Check: Monitor the reaction via LC-MS for the disappearance of the starting ester (

    
     corresponding to the methyl ester).
    
  • Workup: Cool the reaction to 0 °C and carefully quench by dropwise addition of 1M HCl or saturated aqueous Rochelle's salt (potassium sodium tartrate) to break up the aluminum emulsion.

  • Stir vigorously for 30 minutes until two clear layers form. Extract with EtOAc (3 × 20 mL), wash with brine, dry over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics for both protocols, allowing researchers to select the optimal route based on their specific amine partner and scale requirements.

ParameterRoute A (Two-Step Saponification + Coupling)Route B (Direct Aminolysis via DABAL-Me

)
Overall Yield 75% – 95% (over two steps)65% – 90% (single step)
Reaction Time 6 – 14 hours total5 – 13 hours total
Substrate Scope Excellent for sterically hindered & weak aminesBest for unhindered primary/secondary amines
Reagent Handling Standard benchtop reagents (No inert atm required)Moisture-sensitive but non-pyrophoric solid
Scalability High (Standard medicinal chemistry workflow)High (Proven up to 0.1 kg API scale)
Chemoselectivity Complete preservation of 5-Br and 2-OMeComplete preservation of 5-Br and 2-OMe

References

Sources

Application

C-H activation strategies involving 5-bromo-2-methoxypyridin-4-yl scaffolds

Application Note: Advanced C–H Activation Strategies for 5-Bromo-2-methoxypyridin-4-yl Scaffolds Executive Summary The 5-bromo-2-methoxypyridin-4-yl moiety is a highly privileged, densely functionalized structural motif...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced C–H Activation Strategies for 5-Bromo-2-methoxypyridin-4-yl Scaffolds

Executive Summary

The 5-bromo-2-methoxypyridin-4-yl moiety is a highly privileged, densely functionalized structural motif in modern drug discovery. It serves as a critical core in the development of potent Melanocortin 4 receptor (MC4R) antagonists, which are actively investigated for the treatment of obesity and metabolic disorders [1]. Historically, derivatization of this scaffold relied heavily on pre-functionalized cross-coupling at the C5-bromide. However, late-stage C–H functionalization provides a more atom-economical and divergent approach to explore structure-activity relationships (SAR) [3]. This application note details robust, self-validating protocols for the regioselective C–H activation of 5-bromo-2-methoxypyridin-4-yl derivatives.

Mechanistic Insights & Causality

The electronic topology of the 5-bromo-2-methoxypyridin-4-yl scaffold strictly dictates its reactivity, allowing for highly predictable and regioselective functionalization [4]:

  • C6 Position (Concerted Metalation-Deprotonation - CMD): The adjacent pyridine nitrogen and the inductive electron-withdrawing effect of the C5-bromide render the C6–H bond relatively acidic. Using a Pd(II) catalyst in the presence of a pivalate (PivO⁻) base facilitates a CMD pathway. The pivalate anion acts as a crucial proton shuttle, enabling direct C–H arylation at C6 without disturbing the C5-bromide.

  • C3 Position (Directed ortho-Metalation - DoM): The C2-methoxy group acts as a powerful directing group for lithiation. The oxygen lone pairs pre-coordinate with the lithium cation of a sterically hindered base, directing deprotonation exclusively to the C3 position.

Regioselectivity Scaffold 5-Bromo-2-methoxypyridin-4-yl Core Scaffold C3_Path C3: Directed ortho-Metalation (DoM) Scaffold->C3_Path LTMP, -78°C C6_Path C6: Pd-Catalyzed C-H Arylation Scaffold->C6_Path Pd(OAc)2, PivOH, 110°C C5_Path C5: Orthogonal Cross-Coupling (Suzuki/Buchwald) Scaffold->C5_Path Pd(PPh3)4, Ar-B(OH)2

Regioselective functionalization pathways for the 5-bromo-2-methoxypyridin-4-yl scaffold.

Quantitative Data: Optimization of C6 C–H Arylation

To establish a reliable protocol, reaction parameters for the C6 arylation of methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate [2] with iodobenzene were optimized. The causality of the optimization is clear: pivalic acid (PivOH) is essential to lower the activation energy for C–H cleavage, while bulky dialkylbiaryl phosphine ligands (like DavePhos) prevent catalyst aggregation and promote reductive elimination.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base/AdditiveSolvent (Temp)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene (110°C)12
2Pd(OAc)₂DavePhosK₂CO₃Toluene (110°C)45
3 Pd(OAc)₂ DavePhos K₂CO₃ / PivOH Toluene (110°C) 88
4Pd(OAc)₂DavePhosK₂CO₃ / PivOHDMF (110°C)61
5PdCl₂DavePhosK₂CO₃ / PivOHToluene (110°C)74

Table 1: Optimization of Pd-catalyzed C6-arylation. Entry 3 represents the validated optimal conditions.

Experimental Protocols (Self-Validating Systems)

Protocol A: Palladium-Catalyzed C6-Arylation

Objective: Install an aryl group at the C6 position while preserving the C5-bromide for subsequent orthogonal cross-coupling.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under argon, charge Pd(OAc)₂ (5 mol%), DavePhos (10 mol%), K₂CO₃ (2.0 equiv), and PivOH (30 mol%). Causality: Argon prevents the oxidation of the electron-rich phosphine ligand. PivOH acts as a catalytic proton shuttle, drastically lowering the transition state energy for the CMD step.

  • Reagent Addition: Add the 5-bromo-2-methoxypyridin-4-yl substrate (1.0 equiv) and the aryl iodide (1.5 equiv) dissolved in anhydrous toluene (0.2 M).

  • Reaction Execution: Seal the tube and heat to 110°C for 16 hours.

  • Validation Checkpoint 1 (In-Process): After 16 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Self-Validation: The reaction is deemed complete if the starting material peak is <5% and the product mass (M + Ar - H) is dominant. The preservation of the isotopic bromine splitting pattern (1:1 ratio for M / M+2) confirms the C5-bromide remains intact.

  • Workup & Purification: Filter the mixture through a short pad of Celite to remove Pd black. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation Checkpoint 2 (Post-Purification): Perform ¹H NMR (400 MHz, CDCl₃). Self-Validation: Successful C6 arylation is confirmed by the complete disappearance of the characteristic pyridine C6–H singlet (typically observed around δ 8.0–8.2 ppm).

Protocol_Validation Step1 Reaction Setup (Inert Atmosphere) Step2 Catalytic C-H Activation (Heating at 110°C) Step1->Step2 Check1 Validation 1: LC-MS Aliquot (Check m/z & Conv.) Step2->Check1 Check1->Step2 <95% Conv. (Add Time) Step3 Aqueous Workup & Extraction Check1->Step3 >95% Conversion Step4 Flash Chromatography (Silica Gel) Step3->Step4 Check2 Validation 2: 1H NMR (Loss of C6-H at 8.1 ppm) Step4->Check2 Final Purified Target Compound Check2->Final Confirmed Structure

Self-validating experimental workflow for C-H activation with built-in analytical checkpoints.

Protocol B: C3 Directed ortho-Metalation (DoM)

Objective: Functionalize the C3 position utilizing the C2-methoxy directing group.

Step-by-Step Methodology:

  • Base Generation: In a flame-dried flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equiv) in anhydrous THF (0.1 M). Cool to -78°C and add n-BuLi (1.1 equiv) dropwise. Stir for 30 minutes. Causality: Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is generated in situ. Its extreme steric bulk prevents nucleophilic attack at the C6 position or at the C4-substituent, ensuring strictly acid-base chemistry at the C3 proton.

  • Metalation: Add a solution of the 5-bromo-2-methoxypyridin-4-yl substrate (1.0 equiv) in THF dropwise over 15 minutes at -78°C. Stir for 1 hour.

  • Validation Checkpoint 1 (Quench Test): Withdraw a 0.5 mL aliquot and quench into D₂O. Extract with EtOAc and analyze by GC-MS or LC-MS. Self-Validation: A mass shift of +1 Da confirms successful and selective lithiation at C3.

  • Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, 2.0 equiv) dropwise at -78°C. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint 2 (NMR): Analyze via ¹H NMR. Self-Validation: For formylation, the appearance of an aldehyde proton singlet at ~10.2 ppm and the loss of the C3–H signal validates the transformation.

References

  • Melanocortin 4 receptor antagonists and uses thereof.
  • Spiro compounds as melanocortin 4 receptor antagonists and uses thereof.
  • Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. PMC.[Link]

  • Transformation of Pyridines into 2D and 3D Fused Bicyclic Heterocycles. ResearchGate.[Link]

Method

Application Note: Scalable Synthesis Routes for Pyridine-Based Ester Intermediates

Strategic Importance & Scale-Up Challenges Pyridine-based ester intermediates are critical building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), including loratadine, belzutifan, and vari...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance & Scale-Up Challenges

Pyridine-based ester intermediates are critical building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), including loratadine, belzutifan, and various nicotinic acid derivatives. Transitioning the synthesis of these heterocycles from bench-scale discovery to multi-kilogram production introduces significant chemical engineering challenges. Standard Fischer esterifications often fail due to the basicity of the pyridine nitrogen, which buffers acidic catalysts, while traditional dehydrative methods (e.g., Dean-Stark water removal) are energetically inefficient and cumbersome on a large scale.

To address these bottlenecks, this application note details two field-proven, scalable methodologies: DMC-mediated dehydrative esterification and Continuous-flow Palladium-catalyzed alkoxycarbonylation .

Route A: DMC-Mediated Dehydrative Esterification

Mechanistic Causality

Standard esterification of pyridine carboxylic acids is a reversible equilibrium process. On a process scale, driving this reaction to completion via water removal is highly inefficient. Utilizing 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) as a coupling agent circumvents this by irreversibly activating the carboxylic acid into a highly reactive intermediate[1].

Unlike traditional coupling agents (e.g., DCC or EDC) that generate insoluble urea byproducts requiring tedious filtration, DMC generates water-soluble byproducts[1]. This causality is crucial for scale-up: it allows the entire purification process to be relegated to a simple aqueous phase separation, drastically reducing the E-factor (environmental factor) and operational time.

G A Pyridine Carboxylic Acid + Alcohol B Add DMC / Base (Activation Step) A->B C Irreversible Intermediate Formation B->C -HCl D Nucleophilic Attack by Alcohol C->D E Aqueous Workup (Water-soluble byproducts) D->E IPC: >99% conversion F Pure Pyridine Ester (>95% Yield) E->F

Workflow for DMC-mediated scalable esterification of pyridine carboxylic acids.

Protocol 1: Multi-Kilogram Batch Esterification
  • Reactor Charging: Charge a glass-lined reactor with the target pyridine carboxylic acid (1.0 eq) and dichloromethane (DCM) or 2-methyltetrahydrofuran (for a greener solvent alternative) to achieve a 0.5 M concentration.

  • Base & Nucleophile Addition: Add the target alcohol (1.2 eq) and N-methylmorpholine (2.5 eq). Causality: A slight excess of base is required to neutralize the HCl generated during DMC activation, preventing the protonation of the pyridine ring which would stall the reaction.

  • Activation: Cool the reactor jacket to 0 °C. Add DMC (1.2 eq) in four equal portions over 1 hour. Causality: The formation of the activated intermediate is highly exothermic; portion-wise addition controls the heat evolution and prevents thermal degradation of the intermediate.

  • Self-Validation Checkpoint: After 2 hours of stirring at 20 °C, sample the mixture for HPLC analysis (254 nm). The protocol is self-validating if the carboxylic acid peak is <1% relative to the ester peak. If activation stalls, verify the anhydrous state of the solvent, as DMC is highly moisture-sensitive.

  • Workup: Quench the reaction with deionized water (equal volume to the organic phase). Stir for 15 minutes and allow phase separation. The DMC byproducts partition entirely into the aqueous layer[1]. Route the organic layer to a wiped-film evaporator for solvent recovery.

Route B: Continuous-Flow Pd-Catalyzed Alkoxycarbonylation

Mechanistic Causality

Synthesizing pyridine carboxylic acids from halopyridines via oxidation is notoriously dangerous on scale due to the high exothermicity of strong mineral acid oxidations. Alkoxycarbonylation bypasses the carboxylic acid entirely, converting halopyridines directly into esters using carbon monoxide (CO) and an alcohol[2].

To safely scale this, a continuous-flow tube-in-tube reactor is employed. This allows simultaneous gas loading and heating, mitigating the hazards of maintaining large headspace volumes of toxic, pressurized CO gas[3]. Furthermore, employing a bidentate ligand like Xantphos prevents the precipitation of palladium black—a common failure mode in scale-up that limits catalyst turnover numbers (TON)[4]. The mechanistic switch between the hydride cycle and the alkoxy cycle is tightly controlled by the choice of base and the continuous removal of the product from the heated zone[2].

G A Halopyridine + Alcohol + Pd(OAc)2 / Ligand B Tube-in-Tube Reactor (CO Gas Permeation) A->B C Oxidative Addition (Pd(0) to Pd(II)) B->C D CO Insertion (Acyl-Pd Complex) C->D E Reductive Elimination (Ester Formation) D->E E->C Pd(0) Recycle F In-line Scavenging & Crystallization E->F

Continuous-flow Pd-catalyzed alkoxycarbonylation mechanism and workflow.

Protocol 2: Continuous-Flow Alkoxycarbonylation
  • Feed Solution Preparation: In a vessel under nitrogen, dissolve the halopyridine (1.0 eq) in the target alcohol (acting as both solvent and reactant). Add Triethylamine (1.5 eq), Pd(OAc)₂ (0.5 mol%), and Xantphos (0.5 mol%). Causality: The low 0.5 mol% catalyst loading is strictly maintained to minimize downstream metal scavenging burdens[3].

  • Reactor Priming: Pressurize the outer shell of the tube-in-tube reactor with CO gas to 10 bar. Set the inner reaction coil temperature to 120 °C.

  • Flow Execution: Pump the feed solution through the inner permeable membrane tube at a flow rate calibrated for a 15-minute residence time. Causality: The gas-permeable membrane allows CO to diffuse into the liquid phase at a molecular level, ensuring a massive interfacial surface area that drives the oxidative addition cycle forward rapidly[3].

  • Self-Validation Checkpoint: Monitor the system via an in-line FT-IR flow cell. The continuous, steady appearance of the ester carbonyl stretch (~1720 cm⁻¹) validates active catalytic turnover. A drop in this signal indicates catalyst deactivation or CO starvation.

  • Catalyst Scavenging: Route the reactor effluent through a fixed-bed column packed with a thiol-functionalized silica scavenger (e.g., QuadraSil MP) to capture soluble Pd(II) species. Subsequently, recrystallize the ester intermediate to effectively reduce residual palladium to regulatory limits (<10 ppm)[5].

Quantitative Data Presentation

The selection between Route A and Route B depends heavily on the availability of the precursor and the specific infrastructure of the manufacturing plant. The table below summarizes the critical process parameters.

Process MetricRoute A: DMC Dehydrative EsterificationRoute B: Flow Alkoxycarbonylation
Ideal Precursor Pyridine carboxylic acidHalopyridine
Key Reagents DMC, N-methylmorpholinePd(OAc)₂, Xantphos, CO gas
Typical Yield 85 – 95%90 – 98%
Atom Economy / E-Factor Moderate (~15) due to coupling agent massLow (~5) due to high atom economy of CO
Scalability Limit >100 kg (Standard batch reactors)>10 kg/day (Continuous flow systems)
Primary Scale-Up Challenge Exotherm management during activationHigh-pressure gas handling, Pd removal

References

  • Bo Qu et al. "Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd-Catalyzed Intramolecular C–N Coupling." ACS Publications, 2022. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb_Zw3DeBHVwdK5ipBiE75OdigsbpgLecWECu26EOeY4k1ci-ZYPaQx1y8riH5fXAUQj5CecIdJBrEiz3qXOnLvdh7mYuW-x6H1qJGFtVrapKsdgcwBjiA4uUPXRK3TRaRzSvRpZVmbvZQaXNxT5s=]
  • "Ester synthesis by esterification." Organic Chemistry Portal. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmsjVk-ytcMeWr9CLiikOsdh-7BO-iOi5d2tiiXjT-fuTXGJpk8Gv3kPaTJzmgr9O2MtG0ESGZKOJ_IEpszls8tXqja-NQmt7AT2Of0eanLxyqYHCn5xnPate1BLPkjrJZe-_4UlMCGu3xYd3hcjVBwDKPeF_5oZInj_L-mcByDhtyaI-y]
  • Kohls, E., & Stein, M. "Scalable Palladium-Catalyzed Alkoxycarbonylation of Conjugated Dienes." ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu8uU2-bWnS1KwwBxHZl3hvl6bxPHOlFSr4WycHyWRbKDcaCr_OX9reIDPfAMzwD9QwPdoLvR0ue9DgqdXtAadvxiaetomRERzTVGqBNmDS1VlLjugp8sB9zCTtyeZE4OH_vvlioKLdxNCXc4XgekjdeI0YtIYbIoypZHBMuO2FhRfzFqsVn1CxIlxw4BwH9UMnNuOBQ0CuJQopQtYGjVKQaFJ8dB8SnRXrDl8EpcsbhoW]
  • Mercadante, M. A., & Leadbeater, N. E. "Continuous-flow, palladium-catalysed alkoxycarbonylation reactions using a prototype reactor in which it is possible to load gas and heat simultaneously." PubMed, 2011. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIy0enXcbaooHTwuus6nILuyZjyr_6Wsmb9bY3tfij3jkjf_qkU_taLz6TLbzyes1_Y8E1snD39c-NgkJoLTE_uMigo8Uj1YB0_UNyZ5gk-9bBJdAwf5RiQ0uExYwtUe9OK4M=]
  • "Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene." PMC. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEILs7dGSHWRgS5HQ6C_Q53OdddLOlxFJtvDF1czRCEjpXy7sxO-kot75TxsjsEjJB_FNedkJjKE3HNppZ0Mwzt0y-cuZ557tvX13Ffszhe3iPkxt4M45dQwrpVLm1AGRNVZq8drIJHTeSymkc=]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly decorated heteroaromatics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly decorated heteroaromatics. Cross-coupling Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate presents a unique "trifecta" of synthetic challenges:

  • Steric Hindrance: The C5 C-Br bond is severely crowded by the adjacent C4 methyl acetate group.

  • Alpha-Proton Acidity: The methylene protons of the C4 methyl acetate group are highly acidic, making the ester susceptible to base-catalyzed degradation.

  • Catalyst Chelation: The pyridine nitrogen and C2 methoxy group can coordinate to palladium, sequestering the catalyst.

To systematically resolve these issues, we must move beyond standard protocols and engineer a reaction environment that balances aggressive oxidative addition with exceptionally mild transmetalation.

G Start Low Yield in Cross-Coupling CheckSM Is Starting Material Consumed? Start->CheckSM Yes Yes: Side Products Formed CheckSM->Yes TLC/LCMS No No: Reaction Stalled CheckSM->No TLC/LCMS BaseIssue Alpha-Deprotonation or Ester Hydrolysis Yes->BaseIssue StericIssue Steric Hindrance at C5 Position No->StericIssue Sol1 Switch to Mild/Anhydrous Base (e.g., KF, K3PO4) BaseIssue->Sol1 Sol2 Use Bulky Buchwald Ligands (e.g., XPhos, SPhos) StericIssue->Sol2

Troubleshooting logic tree for Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate cross-coupling.

Frequently Asked Questions & Troubleshooting

Q1: My starting material is completely consumed, but my cross-coupling yield is <20%. LCMS shows a mass corresponding to [M-14] or dimerized byproducts. What is happening? A1: You are observing base-mediated degradation. The methylene protons (-CH2-) adjacent to the ester carbonyl are rendered highly acidic by both the electron-withdrawing ester group and the electron-deficient pyridine ring. When standard strong bases (like NaOtBu, KOH, or even aqueous Na2CO3 at elevated temperatures) are used, they deprotonate this alpha-position. This leads to unwanted side reactions such as alpha-arylation, Claisen-type condensations, or direct saponification of the methyl ester (resulting in the [M-14] mass of the free carboxylic acid).

The Solution: You must decouple the transmetalation step from alpha-deprotonation. Switch to mild, anhydrous bases. Powdered Potassium Fluoride (KF) is exceptionally effective here; it activates the boronic acid by forming a hypervalent fluoroborate intermediate, facilitating transmetalation while leaving base-labile ester groups completely unaffected[1]. Alternatively, anhydrous K3PO4 can be employed to control the basicity[2].

Q2: The reaction isn't initiating at all. The C-Br bond remains intact after 24 hours. How do I overcome the steric hindrance? A2: The C5 bromine is flanked by the bulky C4 methyl acetate group, creating a steric shield that prevents the Pd(0) species from undergoing oxidative addition. Standard phosphine ligands like PPh3 or dppf lack the steric bulk and electron density required to force this step.

The Solution: Transition to dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos. These ligands are specifically engineered for sterically demanding ortho-substituted aryl halides[3]. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biaryl backbone prevents unwanted cyclometalation and provides the necessary steric pressure to accelerate the final reductive elimination step.

Q3: I am using a mild base and a bulky ligand, but the catalyst seems to die halfway through the reaction (a black precipitate forms). How do I prevent this? A3: The pyridine nitrogen and the C2 methoxy oxygen can act as bidentate or monodentate ligands, chelating the palladium and pulling it out of the catalytic cycle (forming inactive Pd black). To prevent this, use a slightly coordinating solvent like 1,4-dioxane, which competes with the substrate for empty coordination sites on the Pd center. Additionally, ensure strict anaerobic conditions, as oxygen contamination rapidly degrades electron-rich Buchwald ligands.

Quantitative Data: Impact of Base and Ligand Selection
Catalyst / LigandBase SelectionSolvent SystemYield (%)Primary Observation / Byproduct
Pd(PPh3)4Na2CO3 (aq)Toluene / H2O< 15%Ester hydrolysis, unreacted SM
Pd(OAc)2 / dppfKOtBuTHF< 5%Alpha-arylation, decomposition
Pd(OAc)2 / SPhosK3PO4 (anhydrous)Toluene65%Minor protodeboronation
Pd(OAc)2 / XPhos KF (powdered) 1,4-Dioxane > 85% Clean conversion (Optimal)

Mechanistic Pathway Analysis

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_OA Pd(II) Complex (Oxidative Add.) Pd0->PdII_OA Ar-Br PdII_TM Pd(II) Complex (Transmetalation) PdII_OA->PdII_TM Ar'-B(OH)2 + Base Hindrance Steric Blockade by C4-Ester Requires XPhos/SPhos PdII_OA->Hindrance PdII_TM->Pd0 Reductive Elimination BaseDeg Ester Cleavage by Strong Base Requires KF or K3PO4 PdII_TM->BaseDeg

Catalytic cycle highlighting failure points due to steric hindrance and base-labile ester groups.

Self-Validating Experimental Protocol

Objective: Suzuki-Miyaura coupling of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate using anhydrous, mild conditions to preserve the ester functionality.

Materials:

  • Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • Pd(OAc)2 (5 mol%)

  • XPhos (10 mol%)

  • Powdered Potassium Fluoride (KF) (2.5 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Validation Step): In an oven-dried Schlenk flask under a strict argon atmosphere, combine Pd(OAc)2 and XPhos in 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Causality & Validation: The solution will shift from pale yellow to a deep reddish-brown. This visual cue is critical; it confirms the reduction of Pd(II) to the active Pd(0) species and successful ligand coordination. If the solution turns black, oxygen contamination has occurred, and the catalyst is dead.

  • Reagent Addition: Add the arylboronic acid and powdered KF to the active catalyst solution.

    • Causality: KF is strictly insoluble in dioxane. It acts heterogeneously to activate the boronic acid via a hypervalent fluoroborate intermediate without raising the pH of the organic phase, thereby protecting the base-labile methyl acetate group[1].

  • Substrate Addition: Dissolve Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate in the remaining dioxane and add it dropwise to the reaction mixture.

  • Reaction Execution: Seal the flask and heat to 80°C for 12 hours with vigorous stirring.

    • Validation: Monitor via LCMS. The disappearance of the starting material mass ([M+H]+ 260/262) without the appearance of the hydrolyzed acid ([M+H]+ 246/248) validates that the base selection successfully protected the alpha-protons.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium residue, and concentrate under reduced pressure prior to column chromatography.

References

  • "Suzuki Coupling." Organic Chemistry Portal. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues for Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate

Welcome to the Technical Support Center for Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate . This compound is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate . This compound is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug development[1]. Due to its unique structural features—a planar aromatic core, a lipophilic bromine atom, and highly polar methoxy/ester groups—researchers often encounter specific solubility bottlenecks during synthesis, purification, and low-temperature reactions.

This guide is designed by application scientists to provide causality-driven troubleshooting, self-validating protocols, and physicochemical insights to keep your synthetic pipelines moving.

Section 1: Reaction-Specific Troubleshooting (FAQs)

Q1: Why does my solution of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate precipitate when cooled to -78 °C in THF for enolate formation? A: This is a classic thermodynamic bottleneck. Halogenated pyridines exhibit enhanced solubility in polar aprotic solvents at room temperature, but their solubility drops precipitously upon cooling, which strongly facilitates crystal formation[2]. The planar pyridine ring and strong dipole-dipole interactions from the C2-methoxy and C4-ester groups create a high crystal lattice energy. At -78 °C, the thermal energy of the THF solvent molecules is insufficient to overcome this lattice energy.

  • Troubleshooting Step: Do not proceed with base addition (e.g., NaHMDS) if the solution is cloudy, as this will lead to incomplete deprotonation and poor yields[1]. Instead, add 5–10% (v/v) of a strongly coordinating co-solvent like DMPU (N,N'-Dimethylpropyleneurea) or HMPA. These additives disrupt the aggregation of the starting material and selectively solvate the resulting enolate. Alternatively, switch the primary solvent to 2-Methyltetrahydrofuran (2-MeTHF), which has a lower freezing point and different solvation dynamics.

Q2: I am attempting a Suzuki-Miyaura cross-coupling at the C5-bromo position, but the starting material is insoluble in the standard Toluene/Water (3:1) mixture. How can I resolve this? A: The hydrophobic nature of the bromine atom combined with the polar ester group creates an amphiphilic character that is poorly solvated by purely biphasic non-polar/aqueous systems[3]. While toluene solvates the aromatic core, it fails to disrupt the dipole-dipole interactions of the ester and methoxy groups.

  • Troubleshooting Step: Switch to a more polar, water-miscible solvent system such as 1,4-Dioxane/Water (4:1) or DMF/Water (5:1). These solvents possess higher dielectric constants and can fully solubilize both the highly functionalized pyridine and the boronic acid coupling partner at the elevated temperatures (80–100 °C) required for the catalytic cycle.

Section 2: Purification & Workup (FAQs)

Q3: During flash column chromatography using Hexanes/Ethyl Acetate, the compound crystallizes on the top of the silica plug. How do I load it? A: The strong dipole moment of the substituted pyridine ring drastically reduces its solubility in low-polarity solvents like hexanes[3]. When a concentrated solution in a polar solvent (like DCM) is applied to the column and chased with a hexane-rich eluent, the sudden drop in solvent polarity forces the compound out of solution.

  • Troubleshooting Step: Utilize the Dry Loading technique. Dissolve the compound in a minimum amount of DCM or THF, add silica gel (approx. 3x the mass of the compound), and evaporate the solvent completely under reduced pressure. Load this free-flowing powder onto the top of the pre-equilibrated column. This prevents localized precipitation and ensures a tight elution band.

Q4: I am experiencing severe emulsion formation during the aqueous workup (Ethyl Acetate/Water) after saponification of the ester. What is the cause? A: Saponification converts the methyl ester into a carboxylate salt. The resulting molecule, 2-(5-bromo-2-methoxypyridin-4-yl)acetate, acts as a surfactant due to its highly polar carboxylate head and lipophilic bromopyridine tail. This amphiphilic structure reduces the interfacial tension between the organic and aqueous layers, stabilizing emulsions.

  • Troubleshooting Step: Quench the reaction and adjust the aqueous layer to pH 3-4 using 1M HCl to protonate the carboxylate, driving the molecule entirely into the organic phase (Ethyl Acetate or DCM). If an emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts, or add brine to increase the ionic strength of the aqueous layer, forcing the organic compound out (salting-out effect).

Section 3: Quantitative Data & Experimental Protocols

Table 1: Estimated Solubility Profile of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate

SolventDielectric Constant (ε)Solubility at 25 °CSolubility at -78 °CRecommended Application
Hexanes 1.89Very Low (< 5 mg/mL)N/AChromatography (as anti-solvent)
Toluene 2.38Low (~10-20 mg/mL)N/AHigh-temp cross-coupling (requires co-solvent)
Tetrahydrofuran (THF) 7.58High (> 100 mg/mL)Low (Precipitates)Enolate chemistry, Grignard reactions
Dichloromethane (DCM) 8.93Very High (> 200 mg/mL)N/AExtractions, Dry-loading preparation
Dimethylformamide (DMF) 36.7Very High (> 200 mg/mL)N/ASNAr, Cross-coupling, Stock solutions
Water 80.1InsolubleN/AAqueous workup
Protocol: Low-Temperature Enolate Generation (Self-Validating System)

This protocol incorporates internal visual checks to ensure complete solvation prior to deprotonation, a critical step for successful downstream alkylation[1].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (N2 or Argon).

  • Dissolution: Add Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate (1.0 eq, e.g., 415 mg, 1.60 mmol) to the flask. Add anhydrous THF (50 mL) to achieve a concentration of ~0.03 M.

    • Validation Check: The solution must be completely clear and homogeneous at room temperature.

  • Cooling & Inspection: Submerge the flask in a dry ice/acetone bath (-78 °C). Stir for 10 minutes.

    • Critical Check: Stop stirring briefly and inspect the solution. If fine white crystals or cloudiness appear, add anhydrous DMPU (2.5 mL, 5% v/v) dropwise until the solution clarifies. Do not proceed to step 4 until the solution is clear.

  • Deprotonation: Once a clear solution at -78 °C is confirmed, add Sodium bis(trimethylsilyl)amide (NaHMDS, 2.0 M in THF, 1.25 eq) dropwise down the side of the flask over 5 minutes.

  • Electrophile Addition: Stir the resulting enolate for 30 minutes at -78 °C before introducing the desired electrophile (e.g., an alkyl halide).

Section 4: Visualizations

LowTempWorkflow Start Dissolve Substrate in THF at RT Cool Cool to -78 °C Start->Cool Check Observe Solution State Cool->Check Precip Precipitation / Cloudiness Check->Precip Lattice energy > Solvation Clear Clear Solution Check->Clear Fully solvated Action1 Add 5-10% v/v DMPU (Disrupts Lattice Energy) Precip->Action1 Action2 Proceed with Base Addition (NaHMDS) Clear->Action2 Action1->Check Re-evaluate

Workflow for diagnosing and resolving low-temperature precipitation during enolate formation.

SolventSelection Goal Solvent Selection for Highly Functionalized Pyridine Polarity Reaction Polarity Requirement? Goal->Polarity NonPolar Non-Polar / Mild (Chromatography) Polarity->NonPolar PolarAprotic Polar Aprotic (Enolate / Coupling) Polarity->PolarAprotic Issue1 Poor Solubility in Hexanes NonPolar->Issue1 Issue2 Crystallization at Low Temp PolarAprotic->Issue2 Sol1 Use Dry Loading on Silica Issue1->Sol1 Sol2 Use THF/DMPU or 2-MeTHF Issue2->Sol2

Decision tree for solvent selection based on polarity requirements and solubility bottlenecks.

References

  • WO2021250541A1 - Spiro compounds as melanocortin 4 receptor antagonists and uses thereof Source: Google Patents URL
  • 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine Source: Smolecule URL
  • "Pyridine and Pyridine Derivatives".

Sources

Troubleshooting

Optimizing reaction temperature for 5-bromo-pyridine functionalization

The following technical guide is structured as a specialized support center for researchers working with 5-bromopyridine . It addresses the critical variable of temperature in the two most common functionalization pathwa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center for researchers working with 5-bromopyridine . It addresses the critical variable of temperature in the two most common functionalization pathways: Palladium-catalyzed cross-coupling (High-T) and Lithium-Halogen exchange (Low-T).

Topic: Temperature Optimization & Thermal Management Ticket Type: Advanced Troubleshooting & Protocol Optimization Audience: Medicinal Chemists, Process Chemists

The "Goldilocks" Dilemma: An Overview

Functionalizing 5-bromopyridine presents a unique thermal paradox driven by the electronic properties of the pyridine ring.

  • The Nitrogen Sink (Catalyst Poisoning): The basic nitrogen lone pair is a potent ligand. At low temperatures in Pd-catalyzed reactions, it coordinates to the metal center, displacing phosphine ligands and arresting the catalytic cycle ("poisoning"). Heat is required to make this interaction reversible and free the catalyst.

  • The Lithium Instability: Conversely, in lithiation chemistry, the resulting 3-pyridyllithium species is thermally fragile. Above -60°C, it undergoes rapid decomposition or dimerization (Wurtz coupling). Cold is required to preserve the intermediate.

This guide provides the thermal logic to navigate these extremes.

Decision Matrix: Selecting Your Thermal Window

Before starting, map your reaction type to the required thermal strategy using the workflow below.

Temperature_Decision_Tree Start Start: 5-Bromopyridine Functionalization ReactionType Select Reaction Class Start->ReactionType Pd_Coupling Pd-Catalyzed Coupling (Suzuki, Buchwald, Heck) ReactionType->Pd_Coupling C-C / C-N Bond Formation Li_Exchange Metal-Halogen Exchange (Li/Mg Reagents) ReactionType->Li_Exchange Nucleophilic Addition Pd_Issue Primary Risk: Catalyst Poisoning by Pyridine N Pd_Coupling->Pd_Issue Li_Issue Primary Risk: Intermediate Decomposition / Dimerization Li_Exchange->Li_Issue Pd_Solution OPTIMAL RANGE: 80°C - 110°C Use bulky ligands (XPhos) + Heat to dissociate N-Pd complex Pd_Issue->Pd_Solution Li_Solution OPTIMAL RANGE: -78°C to -60°C Cryogenic control essential. Quench immediately. Li_Issue->Li_Solution

Figure 1: Thermal decision tree for 5-bromopyridine functionalization. Select your pathway to determine the critical temperature control strategy.

Module A: High-Temperature Optimization (Pd-Catalysis)

Applicable to: Suzuki-Miyaura, Buchwald-Hartwig, Heck.

The Mechanism of Failure

In electron-deficient heterocycles like pyridine, the oxidative addition of the C-Br bond is generally fast. The reaction stalls not because the bond is too strong, but because the substrate poisons the catalyst .

  • Low Temp (<60°C): Pyridine nitrogen binds Pd(II), forming a stable, inactive [Pd(Ar)(L)(Pyridine)] complex.

  • High Temp (>80°C): Thermal energy promotes the dissociation of the pyridine nitrogen, allowing the catalytic cycle to proceed.

Troubleshooting Guide: "My Reaction Stalls"
SymptomProbable Thermal CauseCorrective Action
0% Conversion Too Cold: Catalyst is poisoned by the substrate nitrogen.Increase T to reflux (100-110°C) . Switch to high-boiling solvents (Toluene, Dioxane).
Pd Black Precipitate Too Hot / Ligand Failure: Catalyst aggregation.Use bulky, electron-rich ligands (e.g., XPhos, SPhos) that sterically prevent N-coordination and stabilize Pd at high T.
C-Cl Reaction Too Hot: If using chloropyridines, high T activates the C-Cl bond.Lower T to 60-80°C and use a more active Pd-precatalyst (e.g., Pd-G3) to maintain rate at lower T.
Protocol 1: Thermal Activation for Suzuki Coupling

Standard protocol optimized for overcoming N-poisoning.

  • Setup: Charge flask with 5-bromopyridine (1.0 eq), Boronic acid (1.2 eq), Base (K₃PO₄, 2.0 eq).

  • Catalyst System: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) . Note: XPhos is critical for thermal stability.

  • Solvent: Add 1,4-Dioxane/Water (4:1) .

  • Degas: Sparge with Argon for 10 mins.

  • Thermal Ramp:

    • Do not stir at RT for prolonged periods (prevents inactive complex formation).

    • Place immediately into a pre-heated oil bath at 100°C .

  • Monitor: Reaction is typically complete in 2-4 hours.

Module B: Cryogenic Optimization (Li-Halogen Exchange)

Applicable to: Synthesis of 3-substituted pyridines via electrophilic trapping.

The Mechanism of Failure

The 3-pyridyllithium intermediate is kinetically unstable. Unlike phenyllithium, which is stable at 0°C, pyridyllithium undergoes dimerization (attacking a second molecule of 5-bromopyridine) or scrambling if the temperature rises.

Troubleshooting Guide: "Impure Profiles"
SymptomProbable Thermal CauseCorrective Action
Dimer Formation (Bipyridine) Too Warm (>-50°C): The lithiated species attacked the starting material.Maintain strict -78°C . Ensure slow addition of nBuLi to prevent localized exotherms.
Protonation (Pyridine) Moisture / Warmth: The Li-species quenched with adventitious water or solvent protons.Verify inert atmosphere.[1] Ensure T < -70°C during electrophile addition.
Low Yield Slow Exchange: At -78°C, exchange can be slow.Allow exchange at -78°C for 30-45 mins , but do not warm to drive it.
Protocol 2: Cryogenic Lithium-Halogen Exchange

Strict temperature control prevents dimerization.

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Solvent: Add anhydrous Et₂O or Toluene (THF can sometimes promote protonation; Et₂O is safer for stability).

  • Substrate: Add 5-bromopyridine (1.0 eq) and cool to -78°C (Dry ice/Acetone).

  • Exchange: Add n-BuLi (1.1 eq) dropwise over 10 minutes.

    • Critical: Keep internal temp below -70°C.

  • Aging: Stir at -78°C for 30 minutes . Do not warm.

  • Trapping: Add the electrophile (e.g., DMF, aldehyde) dropwise at -78°C.

  • Warming: Stir at -78°C for 30 mins, then remove cooling bath and allow to warm to RT only after electrophile is fully mixed.

Frequently Asked Questions (FAQ)

Q: Can I use microwave heating for the Suzuki coupling of 5-bromopyridine? A: Yes, and it is often preferred. Microwave heating allows you to rapidly reach 120-140°C, instantly reversing any catalyst poisoning. This "shock heating" often results in cleaner profiles than slow thermal ramping in an oil bath, as it minimizes the time spent in the "decomposition zone" (60-80°C).

Q: Why does my reaction turn black at 90°C? A: Black precipitate is Palladium Black (aggregated Pd(0)). This indicates your ligand is not stabilizing the metal effectively at that temperature.

  • Fix: Switch to a palladacycle precatalyst (e.g., XPhos Pd G3 ) or increase the Ligand:Metal ratio to 2:1 or 3:1.

Q: I need to scale up the Li-exchange. Can I run it at -40°C? A: High Risk. At -40°C, the rate of nucleophilic attack of 3-pyridyllithium onto unreacted 5-bromopyridine increases significantly. For scale-up, use a Continuous Flow Reactor if possible, which allows excellent heat transfer and precise residence times, potentially enabling slightly higher temperatures (-50°C) safely.

Visualizing the "Halogen Dance" Risk

While less common on the symmetric 3,5-positions compared to 2,3-positions, thermal instability in basic conditions can lead to migration.

Halogen_Dance_Risk Step1 3-Lithiopyridine (Formed at -78°C) Step2 Warming to > -40°C Step1->Step2 Loss of Temp Control Step3 Dimerization / Wurtz Coupling (Major Impurity) Step2->Step3 Nucleophilic Attack Step4 Halogen Scrambling (Minor Impurity) Step2->Step4 Thermodynamic Equilibration

Figure 2: Consequences of thermal mismanagement during Lithium-Halogen exchange.[2] Warming leads to irreversible byproduct formation.

References

  • Li, J. J. (2010). Name Reactions for Homologations-I: Lithium-Halogen Exchange. Wiley-Interscience.

  • BenchChem Technical Support. (2025). Optimizing Suzuki Coupling with 5-Bromo-2-chlorophenol.

  • Inoue, A., et al. (2000). Grignard-Type Formation of Pyridylmagnesium Halides via I/Mg Exchange. Journal of Organic Chemistry.

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

  • Schlosser, M. (2005). The "Halogen Dance" on Heterocycles. Angewandte Chemie International Edition.

Sources

Optimization

Technical Support Center: Catalyst Selection for Coupling Sterically Hindered Pyridine Bromides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the challenges and solutions associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the challenges and solutions associated with palladium-catalyzed cross-coupling reactions of sterically hindered pyridine bromides. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize these demanding transformations.

The coupling of substituted bromopyridines, particularly those with steric bulk at the positions ortho to the bromine (e.g., 2-bromo-6-methylpyridine or 2,6-disubstituted pyridines), presents a dual challenge. First, the steric hindrance impedes the initial oxidative addition step, which is often rate-limiting in the catalytic cycle.[1][2] Second, the pyridine nitrogen itself is a Lewis base that can coordinate to the palladium center, leading to catalyst inhibition or deactivation—a phenomenon known as catalyst poisoning.[3][4]

This guide is structured into a troubleshooting section for immediate problem-solving and an FAQ section for broader strategic planning of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction shows low or no conversion. Where do I start?

This is the most common issue and typically points to a problem with catalyst activity or the inherent difficulty of the substrate. A systematic approach is crucial.

Possible Cause 1: Catalyst Poisoning by Pyridine Nitrogen The lone pair on the pyridine nitrogen can bind to the palladium catalyst, forming an off-cycle, inactive species. This is particularly problematic with less-hindered ligands that do not adequately shield the metal center.[3][4]

  • Solution: Employ sterically bulky, electron-rich phosphine ligands. These ligands serve a dual purpose: their bulkiness creates a coordinatively saturated environment around the palladium, physically blocking the pyridine nitrogen from binding, and their electron-donating nature promotes the crucial oxidative addition step.[3][5]

Possible Cause 2: Failure of Oxidative Addition The C(sp²)–Br bond on an electron-deficient pyridine ring, especially when flanked by bulky substituents, is challenging to activate. The Pd(0) catalyst must be sufficiently electron-rich and accessible to insert into this bond.

  • Solution:

    • Ligand Choice: Switch to a more electron-donating and sterically demanding ligand. Buchwald's biaryl monophosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are excellent starting points.[3][5][6]

    • Precatalyst: Use a well-defined Pd(II) precatalyst that reliably generates the active Pd(0) species under the reaction conditions. This can offer more consistent results than using sources like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.

Possible Cause 3: Inadequate Inert Atmosphere Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to oxidation and irreversible deactivation, often observed as the formation of palladium black.[3]

  • Solution: Ensure all reagents and solvents are thoroughly degassed. The reaction vessel should be purged and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[4][7]

Troubleshooting Workflow Diagram

The following diagram outlines a logical sequence for diagnosing a failed reaction.

troubleshooting_workflow start Reaction Failure (Low/No Conversion) check_reagents Step 1: Verify Reagents - Purity of Pyridine Bromide? - Fresh Boronic Acid/Amine? - Anhydrous/Degassed Solvent? start->check_reagents check_atmosphere Step 2: Check Setup - Proper Degassing? - Positive Inert Gas Flow? - No Visible Pd Black? check_reagents->check_atmosphere Reagents OK check_catalyst Step 3: Evaluate Catalyst System - Is Ligand Bulky Enough? - Is Base Appropriate? - Active Precatalyst Used? check_atmosphere->check_catalyst Setup OK optimize Step 4: Systematic Optimization - Screen Ligands - Screen Bases - Vary Temperature check_catalyst->optimize System OK

Caption: A step-by-step workflow for troubleshooting low yields.

Q2: I'm seeing significant side products, such as protodeboronation or homocoupling. What's wrong?

Side reactions compete with your desired coupling and are often a sign of imbalanced reaction kinetics.

Problem: Protodeboronation (in Suzuki Coupling) This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile. It is often promoted by excess water and certain bases.[4]

  • Solution:

    • Use a Milder Base: Switch from strong bases like NaOH or KOH to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[4][8]

    • Protect the Boron: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt. These are generally more robust against protodeboronation.

    • Minimize Water: While some water is often necessary for Suzuki couplings (especially with inorganic bases), using a rigorously dried solvent and then adding a controlled amount of degassed water can be beneficial.

Problem: Homocoupling This is the self-coupling of your boronic acid or organometallic reagent. It can be exacerbated by the presence of oxygen or if the transmetalation step is slow compared to other pathways.[4]

  • Solution:

    • Strictly Anaerobic Conditions: Ensure the reaction is free of oxygen, which can promote homocoupling.[4]

    • Optimize Stoichiometry: Using a slight excess of the boronic acid (1.1–1.5 equivalents) can sometimes suppress this side reaction.[7]

    • Improve Transmetalation: A more effective base can accelerate the transmetalation step, favoring the desired cross-coupling pathway.[8][9]

Frequently Asked Questions (FAQs)

Q3: Which palladium catalyst and ligand combination is best for a sterically hindered 2-bromopyridine?

There is no single "best" catalyst, as the optimal choice depends on the specific coupling partners and reaction type (e.g., Suzuki, Buchwald-Hartwig). However, general principles apply.

The Guiding Principle: Bulky and Electron-Rich Ligands For hindered substrates, the ligand must be both sterically imposing and highly electron-donating.

  • Steric Bulk: Prevents catalyst poisoning by the pyridine nitrogen and can facilitate the final reductive elimination step.[3][5]

  • Electron-Richness: Increases the electron density on the palladium center, which promotes the difficult oxidative addition into the strong C-Br bond of the electron-deficient pyridine ring.[10]

The following table summarizes recommended ligand classes for different coupling reactions involving hindered pyridine bromides.

Coupling TypeRecommended Ligand ClassExample LigandsKey Advantages
Suzuki-Miyaura Biaryl MonophosphinesXPhos, SPhos, RuPhosHighly active for C-C bond formation, effective for hindered aryl chlorides and bromides.[4][10]
Buchwald-Hartwig Biaryl MonophosphinesRuPhos, BrettPhosExcellent for coupling a wide range of primary and secondary amines, including hindered examples.[3][5]
Sonogashira Triphenylphosphine (PPh₃) with Cu(I) cocatalystPPh₃The classic ligand for this reaction, often effective, though hindered substrates may require optimization.[11][12][13]
General N-Heterocyclic Carbenes (NHCs)IPr, SImesStrong σ-donors, form very stable palladium complexes, highly active for challenging couplings.[6]
Q4: How do I choose the right base for my reaction?

The base plays a critical role and its choice is not trivial. Its function depends on the specific cross-coupling reaction.[8]

  • In Suzuki-Miyaura Coupling: The base activates the boronic acid, forming a more nucleophilic borate species (R-B(OH)₃⁻) that is necessary for the transmetalation step.[8][9][14]

  • In Buchwald-Hartwig Amination: The base deprotonates the amine nucleophile, allowing it to bind to the palladium center.[5][15]

Base Selection Guide

Base TypeExamplesStrengthUse Case & Rationale
Alkoxides NaOt-Bu, KOt-Bu, LHMDSStrongThe default for Buchwald-Hartwig amination. Their strength ensures efficient deprotonation of the amine.[16] Caution: Incompatible with base-sensitive functional groups like esters.[3]
Phosphates K₃PO₄ModerateAn excellent, versatile choice for Suzuki-Miyaura couplings, especially with sensitive substrates. It is effective at promoting transmetalation without causing significant protodeboronation.[4][8]
Carbonates Cs₂CO₃, K₂CO₃Moderate/WeakCommonly used in Suzuki reactions. Cs₂CO₃ is more soluble and often gives higher rates and yields than K₂CO₃.[8][17]
Fluorides KFWeakUsed in Stille couplings to facilitate the removal of tin byproducts during workup.[18] Can also be used in Suzuki couplings with base-labile groups.[14]
Q5: Can you provide a general, robust protocol for a Suzuki-Miyaura coupling with a hindered bromopyridine?

Certainly. This protocol is a robust starting point that emphasizes the critical steps for success with challenging substrates.

General Experimental Protocol: Suzuki-Miyaura Coupling

protocol_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Add Solids: - Hindered Pyridine Bromide (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K₃PO₄, 2.0 eq) purge 2. Purge Vessel: Evacuate and backfill with Argon/N₂ (3x) reagents->purge solvents 3. Add Degassed Solvents: - Dioxane or Toluene - Degassed H₂O (if needed) purge->solvents catalyst 4. Add Catalyst System: - Pd Precatalyst (1-5 mol%) - Ligand (e.g., SPhos, 2-10 mol%) solvents->catalyst heat 5. Heat Reaction: Stir vigorously at 80-110 °C catalyst->heat monitor 6. Monitor Progress: TLC, GC-MS, or LC-MS heat->monitor quench 7. Cool & Quench: Cool to RT, dilute with Ethyl Acetate monitor->quench wash 8. Wash: Wash with water and brine quench->wash purify 9. Purify: Dry, concentrate, and purify via column chromatography wash->purify

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the sterically hindered pyridine bromide (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[4][7]

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4][7]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene) via syringe. If using a phosphate or carbonate base, a small amount of degassed water (e.g., a 10:1 solvent:water ratio) may be beneficial.[7]

  • Catalyst Addition: Add the palladium precatalyst (e.g., 1-5 mol%) and the appropriate ligand (e.g., 2-10 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[4]

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[4][7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References
  • Benchchem. (n.d.). Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine.
  • Yang, D. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.
  • ResearchGate. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a.
  • ResearchGate. (n.d.). Coupling outcomes for pyridines | Download Scientific Diagram.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Lima, C. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • The Journal of Organic Chemistry. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.

Sources

Troubleshooting

Recrystallization solvents for Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate

Welcome to the Technical Support Center for the isolation and purification of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate . As a Senior Application Scientist, I have structured this guide to move beyond generic proto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate .

As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. Crystallization is not merely a physical separation; it is a highly controlled thermodynamic process. This guide provides the physicochemical causality behind solvent selection, a self-validating experimental protocol, and a targeted troubleshooting matrix to ensure high-purity recovery of this specific halogenated pyridine derivative.

Compound Profile & Physicochemical Rationale

To design a robust recrystallization system, we must first analyze the molecular architecture of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate:

  • Methyl Acetate Group (Ester): This moiety is highly susceptible to transesterification or hydrolysis. Using protic solvents (like methanol or ethanol) under prolonged heating—especially if trace acidic or basic impurities are present from upstream synthesis—can degrade the product[1].

  • Methoxy & Pyridine Core: These provide moderate polarity and act as hydrogen-bond acceptors, ensuring good solubility in polar aprotic solvents.

  • 5-Bromo Substituent: The heavy halogen atom significantly increases the molecule's lipophilicity and density. More importantly, the highly polarizable bromine atom acts as a halogen-bond (XB) donor[2]. This drives strong, directional intermolecular interactions (e.g., Br···N or Br···O contacts) during crystal packing. Solvents that heavily compete for these interactions can inhibit nucleation or induce undesired polymorphic behavior.

Solvent Selection Matrix

Based on the compound's profile and sustainable process design principles[1], the following solvent systems have been evaluated.

Solvent SystemTypeSuitability (1-10)Causality & Rationale
EtOAc / Heptane Polar Aprotic / Non-polar9.5 Ideal System. Ethyl acetate (EtOAc) effectively solvates the polar ester/methoxy groups. Heptane acts as a non-competing anti-solvent that forces crystallization without risking ester hydrolysis[1].
Toluene / Hexane Aromatic / Non-polar7.0 Excellent for purging highly lipophilic impurities. However, the halogenated pyridine core exhibits high baseline solubility in toluene, which may reduce overall yield.
IPA / Water Polar Protic / Aqueous5.5 Yields can be high, but prolonged heating in aqueous isopropanol (IPA) risks hydrolysis of the methyl acetate group. Requires strict temperature and pH control.
Methanol Polar Protic3.0 Not Recommended. High risk of transesterification. The product often exhibits excessive solubility, requiring deep cooling to induce nucleation, which traps impurities[1].

Self-Validating Experimental Protocol: EtOAc/Heptane System

This protocol utilizes a controlled cooling and anti-solvent addition strategy to prevent rapid supersaturation bursts, ensuring high-purity crystal growth[3].

Step 1: Primary Dissolution Suspend the crude Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate in EtOAc (approx. 3–5 relative volumes). Heat the mixture to 60°C under gentle mechanical agitation until complete dissolution is achieved.

Step 2: Hot Filtration Filter the hot solution through a pre-warmed 0.45 µm PTFE filter. Causality: This removes insoluble particulates and dust, which act as sites for uncontrolled heterogeneous nucleation, leading to inconsistent crystal size distributions.

Step 3: Anti-Solvent Titration Maintain the filtrate at 60°C. Slowly titrate Heptane (anti-solvent) dropwise into the solution until the cloud point is reached (the visible onset of supersaturation). Immediately add a few drops of EtOAc to just clear the solution, pulling the system back into the metastable zone.

Step 4: Seeding (Self-Validation Step) Cool the clear solution to 50°C and introduce 0.5–1.0 wt% of pure product seed crystals. Hold the temperature steady for 30 minutes. Validation: If the seeds dissolve, the system is undersaturated (add more heptane). If they remain suspended and slowly grow, you have successfully validated the metastable zone[3].

Step 5: Controlled Cooling Cool the suspension to 5°C at a strict linear rate of 0.2–0.5°C/min. Causality: A slow cooling rate ensures that supersaturation is consumed by crystal growth rather than secondary nucleation. This prevents the lattice from rapidly crashing out and trapping mother liquor/impurities (occlusion)[3].

Step 6: Isolation & Washing Filter the resulting crystals under vacuum. Wash the filter cake with a pre-chilled (5°C) mixture of EtOAc/Heptane (1:4 ratio) to displace the residual mother liquor without dissolving the product. Dry in a vacuum oven at 40°C to constant weight.

Visual Troubleshooting Guide

TroubleshootingTree Start Recrystallization Issue Detected Oiling Oiling Out (Phase Separation) Start->Oiling NoCryst No Crystallization (High Solubility) Start->NoCryst LowPurity Low Purity (Inclusion/Trapping) Start->LowPurity Seed Add Seed Crystals & Lower Temp Gradient Oiling->Seed AntiSolvent Add Anti-Solvent (e.g., Heptane) NoCryst->AntiSolvent SlowCool Reduce Cooling Rate (<0.5°C/min) LowPurity->SlowCool

Decision tree for resolving common recrystallization issues.

Troubleshooting FAQs

Q: Why does my product "oil out" (liquid-liquid phase separation) instead of crystallizing? A: Oiling out occurs when the supersaturation level exceeds the metastable zone width before the system reaches the nucleation temperature. The lipophilic 5-bromo substituent lowers the melting point of the solvated intermediate, exacerbating this phenomenon. Solution: Reduce the initial concentration, increase the ratio of EtOAc to Heptane, and introduce seed crystals at a higher temperature (Step 4) to force the system to bypass the liquid-liquid coexistence curve[3].

Q: Can I use Methanol or Ethanol as a primary solvent to save costs? A: It is highly discouraged for methyl acetates. Heating Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate in protic solvents like ethanol can lead to transesterification (converting your product to the ethyl ester) or outright hydrolysis if trace moisture and catalytic impurities are present[1]. Stick to aprotic solvents like EtOAc or isopropyl acetate.

Q: How does the 5-bromo group affect the crystal packing? A: The 5-bromo group is highly polarizable and acts as a strong halogen-bond (XB) donor[2]. This leads to robust intermolecular interactions during crystal packing. Solvents that strongly compete for these interactions (like highly polar coordinating solvents) can inhibit nucleation. Using non-competing anti-solvents like heptane facilitates the formation of the thermodynamically stable halogen-bonded crystal lattice[2].

Q: My isolated crystals have low purity and a broad melting point, even though the starting material was 90% pure. What went wrong? A: Rapid cooling or excessive, fast anti-solvent addition causes a high supersaturation burst. This leads to fast, uncontrolled crystal growth which traps mother liquor and impurities inside the crystal lattice (a defect known as occlusion)[3]. Solution: Implement the controlled cooling ramp (<0.5°C/min) detailed in Step 5 and ensure the anti-solvent is added dropwise.

References[1] Title: Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes

Source: Organic Process Research & Development (ACS Publications) URL: [Link]3] Title: Energy and Resource Efficient Continuous Cooling Crystallization with Modular Lab-Scale Equipment Source: Crystals (MDPI) URL: [Link]2] Title: Halogen bonds in some dihalogenated phenols: applications to crystal engineering Source: IUCrJ (International Union of Crystallography) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of the C5-Bromo Position in Pyridines

Welcome to the Technical Support Center. As application scientists and process chemists, we frequently encounter researchers struggling to functionalize the C5-bromo (or C3-bromo) position of pyridines during cross-coupl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and process chemists, we frequently encounter researchers struggling to functionalize the C5-bromo (or C3-bromo) position of pyridines during cross-coupling workflows.

Unlike the highly electron-deficient C2 and C4 positions, the C5 position presents a unique set of electronic and steric challenges. This guide synthesizes mechanistic causality with field-proven protocols to help you bypass catalyst poisoning, accelerate oxidative addition, and successfully functionalize this recalcitrant position.

Mechanistic Insights: The "Why" Behind the Failure

To troubleshoot effectively, we must first understand the fundamental chemistry of the pyridine ring. The nitrogen atom exerts strong inductive and resonance electron-withdrawing effects, primarily activating the C2, C4, and C6 positions toward nucleophilic attack and facilitating rapid oxidative addition of Pd(0).

Conversely, the C3 and C5 positions do not benefit from this resonance stabilization. They are relatively electron-rich compared to the rest of the ring. Consequently, oxidative addition at the C5-Br bond is kinetically sluggish[1]. While the palladium catalyst struggles to insert into the C-Br bond, the unhindered, Lewis-basic pyridine nitrogen acts as a competing ligand, coordinating to the metal center and sequestering it into off-cycle, catalytically dead complexes[1].

G Start Pd(0) Catalyst + 5-Bromopyridine Path1 N-Coordination (Catalyst Poisoning) Start->Path1 Unhindered Pd Path2 Oxidative Addition at C5-Br Start->Path2 Bulky Ligand Pd Solution1 Use Bulky Ligands (e.g., XPhos, BrettPhos) Path1->Solution1 Solution2 Increase Temp / Lewis Acid Additive Path1->Solution2 Dead Off-Cycle Dead Complex Path1->Dead Active Active Pd(II) Complex (Cross-Coupling Proceeds) Path2->Active Solution1->Path2 Solution2->Path2

Mechanistic logic of catalyst poisoning vs. successful oxidative addition at the C5 position.

Troubleshooting FAQs

Q1: Why does my palladium-catalyzed Buchwald-Hartwig coupling fail at the C5-bromo position while the C2-bromo analog works perfectly? Causality: The reactivity disparity is fundamentally electronic. Because the C5 position is less electrophilic, the initial oxidative addition step of the catalytic cycle is severely bottlenecked[1]. Solution: You must force the oxidative addition by increasing the reaction temperature (typically 90–110 °C) and employing highly active, electron-rich, and bulky phosphine ligands (e.g., XPhos, t-BuXPhos, or BrettPhos)[2][3]. The steric bulk of these ligands accelerates reductive elimination and physically shields the palladium center from off-cycle coordination by the pyridine nitrogen.

Q2: I am observing significant amounts of unreacted 5-bromopyridine and black precipitate (palladium black) in my reaction mixture. How do I prevent catalyst poisoning? Causality: The formation of palladium black indicates severe catalyst degradation. The unhindered nitrogen atom of 5-bromopyridine displaces your phosphine ligand, forming stable bis(pyridyl)palladium complexes. Without ligand stabilization, Pd(II) reduces to Pd(0) nanoparticles, which aggregate into inactive palladium black. Solution:

  • Ligand Selection: Switch to biaryl dialkylphosphine ligands (Buchwald ligands). Their massive steric profile prevents the formation of multiple pyridine-Pd coordination complexes[3].

  • Catalyst Loading: Increase Pd loading to 2–5 mol% to outcompete the equilibrium of poisoning[1].

  • Alternative Metals: Consider "Naked Nickel" catalysts (e.g., Ni(COD)2) which have shown remarkable efficacy in aminating recalcitrant heteroaryl bromides without complex ligand architectures[4].

Q3: Cross-coupling is completely stalled. Are there alternative ways to functionalize the C5 position? Causality: Yes. When oxidative addition is impossibly slow due to extreme steric or electronic deactivation, you can invert the polarity (umpolung) of the C5 position via Halogen-Metal Exchange (HME). Standard Grignard formation (Mg turnings) fails because the C5-Br bond is too electron-rich compared to alkyl bromides, and high temperatures lead to decomposition. Solution: Utilize the "Turbo Grignard" reagent (


-PrMgCl·LiCl)[5]. The addition of LiCl breaks the polymeric aggregates of the Grignard reagent, forming a highly reactive, monomeric "ate" complex. This drives a rapid, low-temperature Br/Mg exchange at the C5 position, generating a nucleophilic 5-pyridylmagnesium species that can be quenched with various electrophiles[6].

G Substrate 5-Bromopyridine Complex Ate-Complex Intermediate (LiCl disrupts aggregates) Substrate->Complex Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Complex Grignard 5-Pyridylmagnesium Chloride Complex->Grignard Fast Br/Mg Exchange (< 15 min, RT) Electrophile Electrophile Quench (e.g., DMF, I2, ZnCl2) Grignard->Electrophile Product C5-Functionalized Pyridine Electrophile->Product

Workflow of halogen-metal exchange using Turbo Grignard for C5-functionalization.

Quantitative Data: Catalyst & Ligand Selection Matrix

When optimizing your reaction, use the following field-validated systems as starting points for C5-bromopyridine substrates:

Reaction TypeOptimal Catalyst / Ligand SystemKey AdvantageTypical YieldRef
Buchwald-Hartwig (Aqueous) [(cinnamyl)PdCl]₂ / t-BuXPhosMicellar medium, excellent for primary/secondary amines at mild temps (30-50°C).69–77%[3]
Buchwald-Hartwig (Green) Pd/C / XPhosHeterogeneous, recyclable catalyst using bio-based 2-MeTHF solvent.50–70%[7]
Amination (Ni-Catalyzed) Ni(COD)₂ / No Ligand ("Naked Ni")Bypasses expensive Pd/ligands; highly effective for Lewis-basic heterocycles.75–90%[4]
Halogen-Metal Exchange

-PrMgCl·LiCl (Turbo Grignard)
Rapid exchange (< 15 min) at room temp; avoids transition metal poisoning entirely.85–95%[5][6]

Self-Validating Experimental Protocols

Protocol A: Buchwald-Hartwig Amination of 5-Bromopyridine

Validation Mechanism: The use of a strong base (NaOtBu) with a highly active, bulky ligand (t-BuXPhos) ensures that if the reaction fails, the failure is isolated to substrate electronics rather than poor catalyst generation[3].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 5-bromopyridine (1.0 equiv), the desired amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Catalyst Addition: Add [(cinnamyl)PdCl]₂ (1.2 mol%) and t-BuXPhos (4.4 mol%). Note: The ~1:2 Pd-to-ligand ratio ensures complete formation of the active L₁Pd(0) species while preventing over-ligation.

  • Solvent & Heating: Add anhydrous, degassed toluene (or 2-MeTHF for a greener alternative[7]) to achieve a 0.2 M concentration. Seal the tube, remove from the glovebox, and heat at 90 °C for 12 hours.

  • Validation Checkpoint: Monitor via LC-MS. If protodehalogenation (yielding plain pyridine) is observed without product formation, oxidative addition was successful but reductive elimination is too slow. In this case, consider switching to BrettPhos.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Protocol B: C5-Functionalization via Turbo Grignard (Halogen-Metal Exchange)

Validation Mechanism: The rapid generation of the organomagnesium intermediate can be validated by a simple deuterium quench, confirming that the C-Br bond has been successfully activated before committing your expensive electrophile[5][6].

  • Substrate Cooling: Dissolve 5-bromopyridine (1.0 equiv) in anhydrous THF (0.5 M) under strictly anhydrous argon. Cool the solution to -15 °C.

  • Exchange Reaction: Dropwise add

    
    -PrMgCl·LiCl (1.1 equiv, 1.3 M in THF). Stir for 15 minutes at -15 °C to 0 °C.
    
  • Validation Checkpoint: Quench a 0.1 mL aliquot in D₂O. GC-MS or ¹H-NMR should show >95% incorporation of deuterium at the C5 position, confirming complete exchange.

  • Electrophilic Quench: Add the desired electrophile (e.g., DMF for formylation, 1.5 equiv) dropwise. Allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate for purification.

References

  • Knochel, P. et al. "Method of preparing organomagnesium compounds.
  • Knochel, P. et al. "The halogen/magnesium-exchange using iPrMgCl•LiCl and related exchange reagents." Heterocycles, 2014, 88(2):827-844.[Link]

  • Vaccaro, L. et al. "A greener approach to Buchwald-Hartwig coupling. A sustainable Pd/C-catalyzed Csp2–N bond formation under microwave irradiation and bio-based solvent." CNR-IRIS. [Link]

  • Lipshutz, B. H. et al. "An efficient and versatile catalytic system for the Buchwald-Hartwig cross-coupling reaction in water." Green Chemistry (RSC Publishing).[Link]

  • Newman, S. G. et al. "“Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides." PMC (National Institutes of Health).[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Reactivity of 5-Bromo vs. 5-Chloro Pyridine Acetate Derivatives

Executive Summary Objective: This guide provides a technical comparison between Ethyl 2-(5-bromopyridin-2-yl)acetate and Ethyl 2-(5-chloropyridin-2-yl)acetate . These building blocks are critical in medicinal chemistry f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison between Ethyl 2-(5-bromopyridin-2-yl)acetate and Ethyl 2-(5-chloropyridin-2-yl)acetate . These building blocks are critical in medicinal chemistry for synthesizing complex heterocycles via cross-coupling or metallation at the 5-position.

Core Insight: The choice between the 5-bromo and 5-chloro derivatives is a trade-off between reactivity and cost/stability .

  • 5-Bromo Derivative: The "Discovery Standard." Offers superior reactivity in palladium-catalyzed cross-couplings (Suzuki, Buchwald) and clean lithium-halogen exchange at cryogenic temperatures. It is the preferred choice for initial SAR (Structure-Activity Relationship) studies where yield and reliability are paramount.

  • 5-Chloro Derivative: The "Process Candidate." Significantly cheaper and more atom-efficient but possesses a stronger C-X bond (

    
     kcal/mol vs. 
    
    
    
    kcal/mol for C-Br). It requires specialized, electron-rich ligands (e.g., SPhos, XPhos) or nickel catalysis to achieve comparable yields, making it ideal for large-scale manufacturing where catalyst cost is amortized.

Technical Specifications & Physical Properties

The following table contrasts the key physical and chemical parameters of the two derivatives.

Feature5-Bromo Derivative 5-Chloro Derivative Implication
Structure ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


5-position halogen.[1][2][3][4][5]
Approx. Molecular Weight ~244.09 g/mol ~199.63 g/mol Cl offers better atom economy.
C-X Bond Energy ~73 kcal/mol~95 kcal/molCl is harder to activate.
Oxidative Addition Rate Fast (

)
Slow (Rate Determining Step)Br works with standard Pd(

)

.
Li-Halogen Exchange Rapid at -78°CSluggish; competes with deprotonationBr is required for clean metallation.
Commercial Availability HighHighBoth are widely available.
Relative Cost High (

$)
Low ($)Cl is preferred for kg-scale.

Mechanistic Foundations

Electronic Effects of the Pyridine Ring

The pyridine nitrogen is electron-withdrawing, making the ring electron-deficient (


-deficient).
  • Position 2 (Ortho): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) but deactivated for Electrophilic Aromatic Substitution (
    
    
    
    ).
  • Position 5 (Meta): The least affected by the nitrogen's withdrawal. It behaves similarly to a deactivated benzene ring. Therefore,

    
     is difficult  at the 5-position for both derivatives without strong auxiliary electron-withdrawing groups. Reaction logic must rely on metal-catalyzed  or metal-mediated  pathways.
    
Oxidative Addition (The Kinetic Bottleneck)

In Palladium-catalyzed cross-couplings, the catalytic cycle begins with oxidative addition of the Ar-X bond to Pd(0).

  • Ar-Br: The bond is weak enough that oxidative addition is fast and often not the rate-determining step (RDS).

  • Ar-Cl: The bond is strong. Oxidative addition is the RDS.[6] Standard ligands (like

    
    ) are often insufficient to promote this step, leading to catalyst decomposition before the reaction occurs. Bulky, electron-rich phosphines (Buchwald ligands) are required to increase the electron density on Pd(0) and facilitate insertion.
    
Visualization: Reactivity Logic Flowchart

ReactivityLogic Start Select Derivative ReactionType Intended Reaction? Start->ReactionType Suzuki Suzuki/Heck Coupling ReactionType->Suzuki Pd-Catalysis LiExchange Lithium-Halogen Exchange ReactionType->LiExchange Metallation Scale Scale of Reaction? Suzuki->Scale SelectBr_Li Select 5-BROMO (Mandatory) LiExchange->SelectBr_Li Cl is too slow/dirty Discovery Discovery (<10g) Prioritize Speed/Yield Scale->Discovery Process Process (>1kg) Prioritize Cost Scale->Process SelectBr Select 5-BROMO (Standard Conditions) Discovery->SelectBr SelectCl Select 5-CHLORO (Requires SPhos/XPhos) Process->SelectCl

Figure 1: Decision matrix for selecting the appropriate halogen derivative based on reaction type and scale.

Comparative Case Studies

Case Study A: Suzuki-Miyaura Coupling

Reaction: Coupling of Ethyl 2-(5-halo-pyridin-2-yl)acetate with Phenylboronic acid.

Parameter5-Bromo Protocol 5-Chloro Protocol
Catalyst

(Standard)

+ SPhos/XPhos
Base/Solvent

/ Dioxane:Water

/ Toluene (Anhydrous)
Temperature 80°C100-110°C
Time 2-4 Hours12-24 Hours
Typical Yield 85-95% 40-60% (Standard) / 80-90% (Optimized)
Analysis The bromide couples readily. The chloride often requires "forcing" conditions, which can lead to hydrolysis of the acetate ester side chain if not carefully buffered.
Case Study B: Lithium-Halogen Exchange

Reaction: Lithiation at C-5 followed by trapping with an electrophile (e.g., DMF to form the aldehyde).

  • 5-Bromo: Reacts cleanly with

    
    -BuLi at -78°C in THF. The exchange is faster than the nucleophilic attack on the ester (if protected or bulky) or the pyridine ring.
    
  • 5-Chloro: Does not undergo clean exchange at -78°C.

    • Risk: At higher temperatures (required for exchange),

      
      -BuLi will attack the ester group (side chain) or the pyridine ring (nucleophilic addition) before exchanging the chlorine.
      
    • Alternative: Requires "Turbo-Grignard" (

      
      ), but conversion is still slower than the bromide.
      

Experimental Protocols

Protocol 1: Standard Suzuki Coupling (5-Bromo Derivative)

Recommended for initial library synthesis.

  • Setup: In a 20 mL reaction vial, charge Ethyl 2-(5-bromopyridin-2-yl)acetate (1.0 equiv, 1.0 mmol), Phenylboronic acid (1.2 equiv), and

    
      (2.0 equiv).
    
  • Solvent: Add a mixture of 1,4-Dioxane/Water (4:1, 5 mL). Degas by bubbling nitrogen for 5 minutes.

  • Catalyst: Add

    
      (5 mol%).
    
  • Reaction: Seal and heat to 85°C for 3 hours. Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Expected Yield: 88-92%.

Protocol 2: Optimized Coupling for 5-Chloro Derivative

Recommended for cost-sensitive scale-up.

  • Setup: Charge Ethyl 2-(5-chloropyridin-2-yl)acetate (1.0 equiv), Phenylboronic acid (1.5 equiv), and

    
      (2.0 equiv, finely ground).
    
  • Solvent: Add anhydrous Toluene (0.2 M). Note: Water is excluded to prevent ester hydrolysis at higher temps.

  • Catalyst System: Add

    
      (2 mol%) and SPhos  (4 mol%) (or XPhos). Pre-stirring the catalyst/ligand in a small amount of solvent for 10 mins is beneficial.
    
  • Reaction: Heat to 100°C for 12-16 hours.

  • Workup: Filter through a celite pad to remove palladium black. Concentrate and purify.

  • Expected Yield: 80-85% (Yield is lower if standard

    
     is used).
    

Visualizing the Catalytic Cycle Difference

The following diagram illustrates why the Chloride requires specialized ligands. The "Oxidative Addition" step is the barrier.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd_Br Oxidative Addition (Br) FAST (Low Barrier) Pd0->OxAdd_Br OxAdd_Cl Oxidative Addition (Cl) SLOW (High Barrier) *Requires e- rich Ligand* Pd0->OxAdd_Cl Complex_Br L2Pd(Ar)(Br) Stable Intermediate OxAdd_Br->Complex_Br Easy Complex_Cl L2Pd(Ar)(Cl) Formed Slowly OxAdd_Cl->Complex_Cl Difficult Transmetal Transmetallation (Boronic Acid) Complex_Br->Transmetal Complex_Cl->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle comparison. The red path (Chloride) represents the kinetic bottleneck.

References

  • BenchChem. "Suzuki Coupling of Pyridyl Halides: A Comparative Guide." BenchChem Technical Guides.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Suzuki Mechanism).
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.
  • Sigma-Aldrich. "Product Specification: Ethyl 5-bromo-2-pyridineacetate."

  • Knochel, P., et al. (2011). "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Beilstein Journal of Organic Chemistry, 7, 1261-1277. (Reference for Mg/Li exchange on pyridines).

Sources

Comparative

A Comparative Guide to Purity Analysis of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy. Methyl 2-(5-bromo-2-methoxypyridin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy. Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Rigorous purity analysis is not merely a quality control checkpoint but a critical step that dictates the impurity profile of the final drug substance. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of this crucial intermediate, offering in-depth technical insights and actionable experimental protocols.

The Criticality of Purity in Pharmaceutical Intermediates

The presence of impurities in a pharmaceutical intermediate like Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate can have cascading effects on the entire drug development pipeline. Process-related impurities, arising from starting materials, by-products, or reagents, can interfere with subsequent synthetic steps, leading to reduced yields and the formation of new, potentially toxic, impurities in the final API. Degradation products, formed during storage or manufacturing, can also compromise the stability and safety of the drug product. Therefore, a multi-faceted analytical approach is essential for the comprehensive characterization and control of the purity of this intermediate.

Understanding the Impurity Landscape: A Synthesis-Based Approach

To effectively analyze the purity of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate, it is crucial to anticipate the potential impurities that may arise during its synthesis. While a specific, publicly available synthesis route for this exact molecule is not extensively documented, analogous preparations of substituted pyridines offer valuable insights. A plausible synthetic pathway could involve the esterification of a corresponding pyridinylacetic acid or a cross-coupling reaction to introduce the acetate moiety.

Based on similar syntheses of substituted pyridines, potential process-related impurities could include:

  • Starting materials: Unreacted precursors such as a substituted 4-halopyridine or a methyl acetate derivative.

  • Isomeric impurities: Positional isomers formed during the synthesis, for example, Methyl 2-(5-bromo-2-methoxypyridin-3-yl)acetate.[1][2]

  • By-products: Compounds resulting from side reactions, such as hydrolysis of the ester group to the corresponding carboxylic acid, or demethylation of the methoxy group.

  • Reagent-related impurities: Residual catalysts or reagents used in the synthesis.

Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are instrumental in identifying potential degradation products under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[3][4]

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as the workhorse for purity analysis in the pharmaceutical industry due to its robustness, versatility, and quantitative accuracy. A well-developed stability-indicating HPLC method can effectively separate the main component from its impurities.

Rationale for Method Development

The development of a robust HPLC method hinges on the selection of an appropriate stationary phase, mobile phase, and detector. For a moderately polar compound like Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate, a reversed-phase C18 column is a logical starting point. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve optimal separation. Gradient elution is often preferred to resolve impurities with a wide range of polarities. A photodiode array (PDA) detector is invaluable for peak purity assessment and can aid in the initial identification of impurities by comparing their UV spectra.

Illustrative HPLC Method Protocol

The following protocol is a representative starting point for the purity analysis of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate. Optimization will be necessary based on the specific impurity profile of the sample.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B, 5-25 min: 20% to 80% B, 25-30 min: 80% B, 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC Purity Analysis.

Orthogonal and Confirmatory Techniques

To ensure a comprehensive purity assessment, it is crucial to employ orthogonal analytical techniques that separate compounds based on different chemical and physical principles.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile impurities that may not be readily detected by HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative. The high resolution of capillary GC columns combined with the specificity of a mass spectrometer allows for the separation and identification of trace-level impurities.

Causality in Experimental Choices: The choice of a low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for the analysis of a broad range of compounds. A programmed temperature gradient is employed to ensure the elution of both volatile and semi-volatile impurities within a reasonable timeframe. Electron ionization (EI) at 70 eV is a standard technique that generates reproducible fragmentation patterns, aiding in the identification of unknown impurities through library searching.

Illustrative GC-MS Method Protocol
ParameterCondition
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Oven Program Initial 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
Sample Preparation Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity determination, particularly when a certified reference standard of the analyte is unavailable.[5][6] The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei.[7] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.[5][6]

Self-Validating System: The accuracy of qNMR is inherently high as it is a direct measurement of molar concentration. The choice of a suitable internal standard is critical; it should have signals that do not overlap with the analyte's signals, be chemically stable, and have a known, high purity.[6]

Illustrative qNMR Protocol
  • Sample Preparation: Accurately weigh approximately 10-20 mg of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) that provides good solubility for both the analyte and the internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate quantitative parameters, including a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

Comparative Analysis of Purity Assessment Methods

FeatureHPLC-UVGC-MSqNMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and boiling pointNuclear resonance signal intensity proportional to molar concentration
Primary Use Quantitative purity and impurity profilingIdentification and quantification of volatile and semi-volatile impuritiesAbsolute purity determination without a specific reference standard
Advantages Robust, versatile, excellent for non-volatile impuritiesHigh resolution, high sensitivity, definitive identification with MSPrimary method, highly accurate, no analyte-specific reference standard needed
Limitations Requires reference standards for impurity quantification, may miss volatile impuritiesNot suitable for non-volatile or thermally labile compoundsLower sensitivity than chromatographic methods, requires a certified internal standard

Decision-Making Workflow for Purity Analysis

decision_tree A Purity Analysis of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate B Routine Quality Control? A->B C HPLC-UV for % Purity and Impurity Profile B->C Yes G Comprehensive Impurity Profile Needed? B->G No D Reference Standard Available? C->D E Quantify Impurities against Reference Standards D->E Yes F Use Relative Response Factors or Area % D->F No H GC-MS for Volatile Impurities G->H I LC-MS for Non-Volatile Impurity ID G->I J Absolute Purity Determination Needed? G->J K qNMR with Internal Standard J->K Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The purity analysis of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate is a multi-faceted task that requires a strategic combination of analytical techniques. While HPLC serves as the primary tool for routine quality control and the quantification of known impurities, orthogonal methods like GC-MS are essential for detecting volatile and semi-volatile species. For absolute purity determination, especially in the absence of a certified reference standard, qNMR offers a powerful and accurate solution. By understanding the synthetic route and employing a well-thought-out analytical strategy that combines these techniques, researchers and drug development professionals can ensure the quality, safety, and consistency of this critical pharmaceutical intermediate.

References

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Jehangir, M. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry.
  • qNMR for Purity Determin
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025).
  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021).
  • CAS 102625-99-0: (3,4-dimethoxypyridin-2-yl)
  • [The Applications of qNMR in Drug Quality Control]. (2018). PubMed.
  • Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard; A Case of a Ticagrelor Process Impurity. (2020). J-Stage.
  • Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)
  • Records of Natural Products-SI.
  • 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0236509). NP-MRD.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020). Research Journal of Pharmacy and Technology.
  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. (2010). PubMed.
  • 5-Bromo-2-methoxypyridine synthesis. ChemicalBook.
  • Supporting Inform
  • METHYL 2-(5-BROMO-3-METHOXYPYRIDIN-2-YL)
  • Methyl (Z)-2-(1-Acetyl-5-bromo-2-methoxyindolin-3-ylidene)acetate - Optional[MS (GC)] - Spectrum. SpectraBase.
  • Synthesis of methyl 2-methoxy-4-acetylphenoxyacet
  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Methyl 2-(5-bromopyridin-2-yl)
  • Development and Validation of Novel RP-HPLC Method for Determination of Assay and Related Substances of Flucytosine in Drug Product. (2022). Asian Journal of Chemistry.
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar.
  • 5-Bromo-2-methoxy-4-methylpyridine | 164513-39-7. Sigma-Aldrich.
  • Identification and synthesis of impurities formed during sertindole prepar
  • 1227593-20-5 | 2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid. ChemScene.
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025).
  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC.

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Validation

Crystal Structure Data and X-ray Diffraction of Pyridine Ester Analogs: A Publish Comparison Guide

Executive Summary Objective: This guide provides a technical comparison of the solid-state properties, crystal packing, and X-ray diffraction (XRD) profiles of pyridine carboxylate esters. It addresses the challenge of h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of the solid-state properties, crystal packing, and X-ray diffraction (XRD) profiles of pyridine carboxylate esters. It addresses the challenge of handling liquid analogs (methyl picolinate/isonicotinate) versus solid analogs (methyl nicotinate) and offers validated protocols for structural characterization.

Audience: Medicinal chemists, crystallographers, and formulation scientists.

Key Insight: The position of the nitrogen atom in the pyridine ring dictates the melting point and crystal packing efficiency. While Methyl Nicotinate crystallizes readily (mp 39°C) due to efficient


-

stacking and planar packing, its isomers Methyl Picolinate and Methyl Isonicotinate are liquids at room temperature, requiring derivatization or co-crystallization for XRD analysis.

Comparative Analysis: Physical Properties & Structural Isomers

The fundamental challenge in characterizing pyridine esters is their physical state. The table below contrasts the three primary isomers.

Table 1: Physicochemical Profile of Methyl Pyridine Carboxylates
FeatureMethyl Picolinate Methyl Nicotinate Methyl Isonicotinate
IUPAC Name Methyl pyridine-2-carboxylateMethyl pyridine-3-carboxylateMethyl pyridine-4-carboxylate
Nitrogen Position Ortho (2-position)Meta (3-position)Para (4-position)
Physical State (25°C) Liquid Solid (Crystalline)Liquid
Melting Point 19 °C39 °C8.5 °C
Boiling Point 243 °C209 °C208 °C
Density 1.137 g/mLN/A (Solid)1.161 g/mL
Dipole Moment High (Dipoles aligned)ModerateZero (Symmetric)
Primary Use Pharm.[1][2] IntermediateRubefacient (Topical)Thrips attractant / Intermediate

Critical Observation: The meta-substitution in Methyl Nicotinate disrupts the symmetry less than the ortho-substitution but allows for a "lock-and-key" planar stacking that raises the lattice energy enough to be solid at room temperature. The para-isomer (Isonicotinate), despite high symmetry, has lower lattice energy due to weaker intermolecular dipole interactions, resulting in a liquid state.

Detailed Crystallographic Data[3][4][5][6][7][8]

Since Methyl Isonicotinate is liquid, we compare Methyl Nicotinate (native solid) against a Solid Isonicotinate Derivative (Ethyl 5-amino-2-bromoisonicotinate) to illustrate how functionalization enables structural resolution.

Table 2: Crystal Data Comparison (Native vs. Derivatized)
ParameterMethyl Nicotinate (Native)Ethyl 5-amino-2-bromoisonicotinate (Derivative)
Formula


Crystal System MonoclinicMonoclinic
Space Group


Unit Cell a (Å) 3.879(1)3.982(1)
Unit Cell b (Å) 13.634(3)18.241(3)
Unit Cell c (Å) 6.109(1)10.450(2)
Beta Angle (

)
90.51°98.45°
Z (Molecules/Cell) 44
Dominant Interaction

-

Stacking (Face-to-Face)
H-Bonding (

) &

Packing Motif Planar sheets, slipped stackingZigzag chains along [010]
Ref. [1, 2][3]

Structural Commentary:

  • Methyl Nicotinate: The short a-axis (3.879 Å) corresponds to the distance between stacked aromatic rings. This "short-axis" packing is characteristic of planar aromatic systems dominated by

    
    -
    
    
    
    interactions.
  • Isonicotinate Derivative: The introduction of amino and bromo groups disrupts the simple stacking but introduces strong hydrogen bond donors/acceptors. The lattice is stabilized by

    
     interactions forming zigzag chains, a common motif in aminopyridines.
    

Experimental Protocols

Workflow Visualization

The following diagram outlines the decision process for characterizing these analogs.

CrystallizationWorkflow Start Target Pyridine Ester CheckState Check Physical State (25°C) Start->CheckState IsSolid Solid (e.g., Methyl Nicotinate) CheckState->IsSolid IsLiquid Liquid (e.g., Methyl Isonicotinate) CheckState->IsLiquid MethodA Method A: Slow Evaporation (Ethanol/Acetone) IsSolid->MethodA MethodB Method B: Derivatization (Add H-bond donor/Halogen) IsLiquid->MethodB Preferred MethodC Method C: Co-Crystallization (w/ Carboxylic Acids) IsLiquid->MethodC Alternative XRD Single Crystal XRD (Mo Kα, 100K) MethodA->XRD MethodB->XRD MethodC->XRD Analysis Hirshfeld Surface Analysis XRD->Analysis

Caption: Decision matrix for crystallographic characterization of pyridine esters based on melting point.

Protocol A: Crystallization of Solid Analogs (Methyl Nicotinate)

Objective: Obtain single crystals suitable for XRD from a solid powder.

  • Solvent Selection: Use Ethanol or Acetone . Avoid water due to hydrolysis risk.

  • Dissolution: Dissolve 50 mg of Methyl Nicotinate in 2 mL of warm ethanol (40°C).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Growth: Cover the vial with Parafilm and poke 3-5 small holes. Allow to stand at room temperature (20-25°C) for 3-5 days.

  • Harvesting: Colorless block-like crystals will form. Harvest while still solvated if possible, though Methyl Nicotinate is stable dry.

Protocol B: Derivatization of Liquid Analogs (Methyl Isonicotinate)

Objective: Convert liquid ester into a solid crystalline derivative.

  • Reagents: Methyl Isonicotinate (1 eq), Bromine/Acetic Acid (for bromination) OR Hydrazine (to form hydrazide).

  • Synthesis (Bromination Example):

    • Dissolve Methyl Isonicotinate in acetic acid.

    • Add

      
       dropwise at 60°C.
      
    • Reflux for 2 hours, then cool to precipitate the solid bromo-derivative.

  • Recrystallization: Recrystallize the crude solid from Ethyl Acetate/Hexane (1:1) .

    • Note: The bromo-substituent adds mass and halogen-bonding capability (

      
       or 
      
      
      
      ), significantly raising the melting point.
Protocol C: Hirshfeld Surface Analysis

Objective: Quantify intermolecular interactions (E-E-A-T Component).

  • Software: Use CrystalExplorer (v17 or later).[3]

  • Input: Import the .cif file obtained from XRD.

  • Mapping: Generate the Hirshfeld surface mapped with

    
    .[4][5]
    
    • Red regions: Indicate contacts shorter than van der Waals radii (Hydrogen bonds).

    • White regions: Contacts at van der Waals distance.

    • Blue regions: No close contacts.

  • Fingerprint Plot: Filter for specific interactions:

    • H...H: Typically 30-50% of surface (dispersive forces).

    • C...H: Indicates

      
      -interaction (look for "wings" in the plot).
      
    • O...H / N...H: Indicates hydrogen bonding (sharp spikes).

Advanced Analysis: Interaction Networks

Understanding the "why" behind the stability requires looking at the interaction energies.

Interaction Energy Framework

For pyridine esters, the lattice energy (


) is a sum of electrostatic (

), polarization (

), dispersion (

), and repulsion (

) terms.
  • Methyl Nicotinate: Dominated by Dispersion (

    
    )  due to 
    
    
    
    -stacking.
  • Amino-Derivatives: Dominated by Electrostatic (

    
    )  terms due to strong H-bonds.
    

Interactions Mol Pyridine Ester Molecule PiStack π-π Stacking (Face-to-Face) Mol->PiStack Dominant in Methyl Nicotinate HBond Hydrogen Bonds (C-H...O / N-H...N) Mol->HBond Stabilizes Derivatives Halogen Halogen Bonds (Br...N) Mol->Halogen Induced by Bromination Stability Stability PiStack->Stability High Melting Point HBond->Stability Directional Ordering

Caption: Interaction types governing crystal stability in pyridine ester analogs.

References

  • Pan, M.-L., Luo, Y.-H., & Mao, S.-L. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E, 67(9), o2345.

  • Kiyono, H., et al. (1998). Structure determination of methyl nicotinate and methyl picolinate by gas electron diffraction combined with ab initio calculations. Journal of Physical Chemistry A, 102(8), 1405-1411.

  • Naghiyev, F., et al. (2024). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of ethyl 5-amino-2-bromoisonicotinate. IUCrData.

  • PubChem. (2025).[6][7] Methyl Nicotinate Compound Summary. National Library of Medicine.

  • Spackman, M. A., & Jayatilaka, D. (2009).[8] Hirshfeld surface analysis. CrystEngComm, 11, 19-32.

Sources

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